Product packaging for 2,4,6-Trichlorophenylboronic acid(Cat. No.:CAS No. 73852-18-3)

2,4,6-Trichlorophenylboronic acid

Cat. No.: B1301967
CAS No.: 73852-18-3
M. Wt: 225.3 g/mol
InChI Key: JWWBOINZBOIAHR-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BCl3O2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BCl3O2 B1301967 2,4,6-Trichlorophenylboronic acid CAS No. 73852-18-3

Properties

IUPAC Name

(2,4,6-trichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWBOINZBOIAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370273
Record name 2,4,6-Trichlorophenylboronic acid
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Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73852-18-3
Record name 2,4,6-Trichlorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobenzeneboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isolation of 2,4,6-Trichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, isolation, and characterization of 2,4,6-trichlorophenylboronic acid, a versatile reagent in organic chemistry. This compound is particularly valuable as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chlorinated structure enhances reactivity and selectivity in these reactions.[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method offers improved yields and milder reaction conditions compared to older synthetic protocols. The starting material for the Grignard reagent is 1-bromo-2,4,6-trichlorobenzene, which is commercially available.

Overall Reaction Scheme
Experimental Protocol

The following protocol is adapted from the synthesis of the analogous compound, 2,4,6-trimethylphenylboronic acid, and represents a standard procedure for the synthesis of arylboronic acids.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Bromo-2,4,6-trichlorobenzene260.3432.08.33 g
Magnesium turnings24.3160.01.46 g
Iodine253.81catalytic1-2 crystals
Anhydrous Tetrahydrofuran (THF)72.11-~100 mL
Trimethyl borate103.91112.011.64 g (12.5 mL)
1 M Hydrochloric acid (HCl)36.46-As needed
Diethyl ether74.12-As needed
Saturated brine solution--As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • Preparation of the Grignard Reagent:

    • A dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel is charged with magnesium turnings (60.0 mmol) and a crystal of iodine.

    • The flask is gently heated under a flow of inert gas (e.g., argon or nitrogen) to activate the magnesium.

    • A solution of 1-bromo-2,4,6-trichlorobenzene (32.0 mmol) in anhydrous THF (30 mL) is added dropwise via the dropping funnel to initiate the Grignard reaction.

    • Once the reaction has started (indicated by a color change and gentle reflux), the remaining solution of the aryl bromide is added at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is heated to reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

    • Trimethyl borate (112.0 mmol) is added dropwise to the cold, stirred Grignard reagent solution over a period of 15-20 minutes, ensuring the temperature remains below -70 °C.

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 5 hours.

  • Hydrolysis and Work-up:

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • 1 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronate ester. The mixture is stirred vigorously for 2 hours.

    • The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_hydrolysis Hydrolysis & Work-up cluster_isolation Isolation & Purification A 1-Bromo-2,4,6-trichlorobenzene D Reflux A->D B Mg turnings, I2 (cat.) B->D C Anhydrous THF C->D E Grignard Reagent D->E 2,4,6-Trichlorophenyl- magnesium bromide G Reaction at -78°C E->G F Trimethyl Borate F->G H Boronate Ester Intermediate G->H Formation of boronate ester J Aqueous Work-up H->J I 1 M HCl I->J K Crude Product J->K L Recrystallization K->L M Pure this compound L->M

Synthesis workflow for this compound.

Isolation and Purification

The crude product obtained after the work-up is a solid that can be purified by recrystallization.

Purification Protocol:

  • The solvent from the combined organic layers is removed under reduced pressure to yield the crude this compound as a solid.

  • Recrystallization is a common and effective method for purifying boronic acids.[2] A suitable solvent system would be a mixture of a soluble solvent and a less soluble one, such as ethyl acetate and hexane, or recrystallization from hot water or benzene.[2]

  • The crude product is dissolved in a minimal amount of the hot solvent.

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

The purified this compound should be characterized to confirm its identity and purity.

Physical and Analytical Data:

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₆H₄BCl₃O₂
Molecular Weight 225.26 g/mol
Melting Point 164 °C (lit.)
CAS Number 73852-18-3

Spectroscopic Data:

  • ¹H NMR: A singlet for the two aromatic protons is expected in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the two hydroxyl protons of the boronic acid group would also be present, the chemical shift of which can vary depending on the solvent and concentration. In the structurally related (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, the two protons of the 2,4,6-trichlorophenyl group appear as a singlet at 7.68 ppm.[3]

  • ¹³C NMR: The spectrum is expected to show four signals in the aromatic region, corresponding to the four distinct carbon environments in the phenyl ring. The carbon atom attached to the boron atom (ipso-carbon) often shows a broad signal or may not be detected.[2] In the aforementioned hydrazine derivative, the carbon signals for the 2,4,6-trichlorophenyl moiety appear at 128.2, 128.8, 129.2, and 136.8 ppm.[3]

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic molecules.[1] Its primary application is in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the creation of biaryl structures commonly found in pharmaceuticals and other biologically active compounds.[1] The boronic acid functionality also allows for selective binding to diols, making it useful in bioconjugation techniques and the development of sensors.[1]

Signaling Pathway Diagram (Generic Suzuki-Miyaura Coupling)

Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products A 2,4,6-Trichlorophenyl- boronic Acid E Transmetalation A->E B Aryl/Vinyl Halide (R-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D Pd(0) D->E R-Pd(II)-X F Reductive Elimination E->F R-Pd(II)-Ar F->C Regenerates Pd(0) G Coupled Product F->G H Byproducts F->H

Generic catalytic cycle for Suzuki-Miyaura coupling.

References

2,4,6-Trichlorophenylboronic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,4,6-Trichlorophenylboronic acid, a versatile reagent in modern organic synthesis and material science. This document outlines its chemical properties, key applications, experimental protocols, and safety information to support its use in research and development.

Core Compound Data

This compound is a substituted organoboron compound widely utilized as a building block in palladium-catalyzed cross-coupling reactions. Its electron-deficient nature, owing to the three chlorine atoms on the phenyl ring, influences its reactivity and makes it a valuable synthon for introducing the 2,4,6-trichlorophenyl moiety into complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 73852-18-3
Molecular Formula C₆H₄BCl₃O₂
Molecular Weight 225.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 164 °C
Storage Conditions 2-8 °C, under inert gas

Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to synthesize biaryls, a common motif in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an organic halide or triflate. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2 R1-Pd(II)L2-X pd0->pd2 Oxidative Addition pd2_r2 R1-Pd(II)L2-R2 pd2->pd2_r2 Transmetalation pd2_r2->pd0 product R1-R2 pd2_r2->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction. Researchers should note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Table 2: Materials and Reagents for a Typical Suzuki-Miyaura Reaction

ReagentExampleMolar Equivalents
Aryl HalideAryl Bromide (1.0 mmol)1.0
Boronic AcidThis compound (1.2 mmol)1.2
Palladium CatalystPd(PPh₃)₄ (0.03 mmol)0.03
BaseK₂CO₃ (2.0 mmol)2.0
SolventToluene/Ethanol/Water (4:1:1, 5 mL)-

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Sensor Technology

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters. This property is exploited in the development of chemical sensors for diol-containing molecules, such as saccharides and glycoproteins. This compound can be functionalized onto surfaces or incorporated into polymers to create sensing platforms.

Principle of Boronic Acid-Based Electrochemical Sensors

An electrochemical sensor can be fabricated by immobilizing this compound onto an electrode surface. The binding of a diol-containing analyte to the boronic acid alters the electrochemical properties at the electrode-solution interface, which can be measured as a change in current or potential.

Sensor_Workflow cluster_fabrication Sensor Fabrication cluster_detection Analyte Detection electrode Bare Electrode modification Surface Modification with this compound electrode->modification sensor Functionalized Sensor modification->sensor analyte Introduction of Diol-Containing Analyte sensor->analyte binding Binding to Boronic Acid analyte->binding signal Electrochemical Signal Change binding->signal

Caption: General workflow for the fabrication and operation of a boronic acid-based sensor.

Experimental Protocol: General Fabrication of a Boronic Acid-Modified Electrode

This protocol outlines a general method for modifying an electrode surface for sensing applications. The specific surface chemistry and immobilization technique may vary.

Materials:

  • Working electrode (e.g., glassy carbon electrode)

  • This compound derivative with a surface-anchoring group

  • Appropriate solvents for dissolution and rinsing

  • Electrochemical workstation

Procedure:

  • Electrode Cleaning: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.

  • Surface Functionalization: Immerse the cleaned electrode in a solution of the this compound derivative for a specified time to allow for self-assembly or covalent attachment to the electrode surface.

  • Rinsing: Gently rinse the modified electrode with a suitable solvent to remove any non-specifically adsorbed molecules.

  • Characterization: Characterize the modified electrode surface using techniques such as cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) to confirm successful functionalization.

  • Sensing Measurement: Record the electrochemical response of the functionalized electrode in a buffer solution. Then, introduce the analyte of interest and record the change in the electrochemical signal.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Table 3: Hazard Information (Based on related compounds and general boronic acid safety)

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Disclaimer: This safety information is not exhaustive and is based on data for similar compounds. Users should consult the specific Safety Data Sheet (SDS) for this compound from their supplier before use.

Spectroscopic Analysis of 2,4,6-Trichlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4,6-trichlorophenylboronic acid (CAS No. 73852-18-3). Due to the limited availability of published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in their analytical endeavors.

Compound Overview

This compound is an organoboron compound that serves as a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly influences its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number73852-18-3[1][2]
Molecular FormulaC₆H₄BCl₃O₂[2]
Molecular Weight225.26 g/mol [2]
Melting Point162-164 °C[2]
AppearanceWhite to off-white crystalline powder[1]

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar arylboronic acids and the known effects of chloro-substituents on spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.3Singlet2HB(OH)₂
~ 7.7Singlet2HAromatic C-H

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 140C-Cl
~ 135C-B
~ 129C-H

Note on NMR Data: The chemical shifts are approximate. The actual values can be influenced by solvent, concentration, and the presence of the corresponding boroxine anhydride. The B(OH)₂ protons are exchangeable and may appear as a broad singlet or not be observed at all, depending on the solvent and water content.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (hydrogen-bonded)
~ 1600MediumC=C aromatic ring stretch
~ 1450MediumC=C aromatic ring stretch
1380 - 1330StrongB-O stretch
1100 - 1000StrongC-Cl stretch
~ 860StrongC-H out-of-plane bend
~ 720MediumB-C stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode)

m/zIon Formation
223.9[M-H]⁻
224.9[M-H]⁻ (isotope peak)
225.9[M-H]⁻ (isotope peak)
226.9[M-H]⁻ (isotope peak)

Note on MS Data: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and its fragments. The [M-H]⁻ ion is commonly observed for boronic acids in negative ion mode ESI.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques described.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Thoroughly mix the sample by vortexing until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Number of Scans: 16-64 (adjust for desired signal-to-noise)

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time (aq): ~4 s

      • Spectral Width (sw): 20 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30)

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): ~1.5 s

      • Spectral Width (sw): 220 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FT-IR Spectrometer):

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol
  • Sample Preparation (LC-MS):

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrument Parameters (LC-ESI-MS):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

      • Flow Rate: 0.2-0.4 mL/min

      • Injection Volume: 1-5 µL

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), negative and/or positive mode

      • Capillary Voltage: 3-4 kV

      • Drying Gas Temperature: 300-350 °C

      • Drying Gas Flow: 8-12 L/min

      • Scan Range: m/z 50 - 500

  • Data Processing:

    • Extract the mass spectrum from the total ion chromatogram at the retention time of the compound.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of three chlorine atoms.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Overall Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve and Dilute in Methanol/Water Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS LC-MS System Prep_MS->MS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Overall workflow for the spectroscopic analysis of the target compound.

NMR_Experimental_Workflow NMR Experimental Workflow Start Start Prep Prepare Sample (10-20 mg in 0.6 mL DMSO-d6) Start->Prep Acquire_H1 Acquire ¹H NMR Spectrum (16-64 scans) Prep->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum (≥1024 scans) Prep->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Integrate Integrate ¹H Peaks Calibrate->Integrate Analyze Analyze Spectra Integrate->Analyze

Caption: Step-by-step workflow for NMR data acquisition and processing.

References

Solubility and stability of 2,4,6-Trichlorophenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2,4,6-Trichlorophenylboronic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents solubility data for analogous phenylboronic acids as a relevant proxy. Furthermore, it details established experimental protocols for determining the solubility and stability of boronic acids, offering a robust framework for researchers. Visualizations of a standard experimental workflow and a key chemical application, the Suzuki-Miyaura coupling reaction, are also provided to offer a practical context.

Introduction

This compound is an organoboron compound featuring a phenyl ring substituted with three chlorine atoms and a boronic acid functional group. The electron-withdrawing nature of the chlorine atoms influences the electronic properties of the boronic acid moiety, impacting its reactivity and stability. Boronic acids are crucial reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in reaction optimization, purification, and formulation development.

Solubility in Organic Solvents

Data Presentation: Solubility of Analogous Phenylboronic Acids

The following table summarizes the mole fraction solubility (x) of various isobutoxyphenylboronic acid isomers in different organic solvents at several temperatures. This data is presented to provide a representative understanding of how substituted phenylboronic acids behave in common organic solvents.[4]

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (x)m-Isobutoxyphenylboronic Acid (x)p-Isobutoxyphenylboronic Acid (x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3750.1300.105
Dipropyl ether293.150.0950.0180.015
303.150.1400.0300.025
313.150.2000.0480.040
323.150.2800.0750.062
Methylcyclohexane293.150.0030.0010.001
303.150.0050.0020.002
313.150.0080.0030.003
323.150.0130.0050.004

Stability of this compound

The stability of boronic acids is a critical consideration for their storage and application. Two primary degradation pathways for boronic acids are protodeboronation and oxidation.[1] The halogenation of the phenyl ring can influence the stability of the boronic acid.[5]

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[6] The rate of protodeboronation is dependent on the reaction conditions, including pH.[6]

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can be influenced by the presence of oxidizing agents and exposure to air.[1] Diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[1] The three electron-withdrawing chlorine atoms on the phenyl ring of this compound are expected to reduce the electron density at the boron center, potentially increasing its stability against oxidation compared to unsubstituted phenylboronic acid.

General Handling and Storage Recommendations:

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Low Temperature: Storage at low temperatures (e.g., 2-8 °C) is recommended to slow down potential degradation processes.

  • Moisture Control: Avoid exposure to moisture to prevent hydrolysis and the formation of boroxines (anhydrides).

Experimental Protocols

Determination of Solubility (Dynamic Method)

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][7]

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, acetone, chloroform, toluene, etc.)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and photodetector

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurements with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Assessment of Stability (HPLC-UV/MS)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.[8] Coupling with Mass Spectrometry (MS) allows for the identification of these degradants.[8]

Instrumentation:

  • HPLC or UPLC system with a UV/PDA detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column

  • Forced degradation chamber (for temperature, humidity, and light stress)

Procedure:

  • Method Development: Develop a reversed-phase HPLC method that achieves baseline separation of this compound from potential impurities and degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is a common starting point.[9]

  • Forced Degradation Studies: Subject solutions of this compound in the selected organic solvent to stress conditions (e.g., elevated temperature, acidic/basic hydrolysis, oxidation with H₂O₂, and photolysis) to induce degradation.

  • Sample Analysis: At specified time points, inject the stressed samples into the HPLC-UV/MS system.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The mass spectrometer will provide mass-to-charge ratio (m/z) information to help elucidate the structures of the degradants.

Visualizations

Experimental Workflow for Solubility and Stability Determination

G cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Sample Preparation (Weighing solid and solvent) heating Controlled Heating & Stirring prep_sol->heating turbidity Turbidity Measurement heating->turbidity record_temp Record Dissolution Temperature turbidity->record_temp curve Construct Solubility Curve record_temp->curve prep_stab Prepare Solutions in Organic Solvents stress Forced Degradation (Heat, pH, Oxidation, Light) prep_stab->stress hplc HPLC-UV/MS Analysis stress->hplc analyze Identify & Quantify Degradants hplc->analyze pathway Determine Degradation Pathway analyze->pathway

Caption: Workflow for determining solubility and stability.

Suzuki-Miyaura Coupling Reaction Pathway

G pd0 Pd(0)L2 pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition r1x R¹-X (Aryl Halide) r1x->pd_complex1 pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation boronic_acid R²-B(OH)₂ (2,4,6-Trichlorophenyl boronic acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex2 pd_complex2->pd0 product R¹-R² (Coupled Product) pd_complex2->product Reductive Elimination

References

Reactivity Profile of 2,4,6-Trichlorophenylboronic Acid with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and in copper-catalyzed Chan-Lam couplings for the synthesis of carbon-heteroatom bonds. The electron-withdrawing nature of the three chlorine substituents on the phenyl ring significantly influences its reactivity, enhancing its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the reactivity profile of this compound with various nucleophiles, including detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry. Among them, this compound presents a unique reactivity profile due to the presence of three electron-withdrawing chlorine atoms. These substituents increase the Lewis acidity of the boron center and activate the aromatic ring towards certain transformations. This guide will delve into the key reactions of this compound, focusing on its interactions with carbon, nitrogen, oxygen, and sulfur nucleophiles.

Reactivity with Carbon Nucleophiles: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, and this compound is a competent coupling partner in these reactions.[1] This reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl, vinyl, or alkyl halide or triflate.

General Reaction Scheme & Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid 2,4,6-Cl3C6H2B(OH)2 Base Base (e.g., K2CO3) Boronic_Acid->Base Boronate [2,4,6-Cl3C6H2B(OH)3]- Base->Boronate Boronate->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Ar' = 2,4,6-Cl3C6H2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 4-Aryl-2,6-dichloronicotinaldehyde

While specific data for this compound is sparse in readily available literature, a reliable protocol for a similar polychlorinated aromatic compound, 2,4,6-trichloronicotinaldehyde, provides a strong starting point.[2]

Reagents and Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

Reaction:

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

Reactivity with Nitrogen and Oxygen Nucleophiles: The Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and an N-H or O-H containing compound, such as an amine or a phenol.[3][4] This reaction is advantageous as it can often be performed under mild conditions, open to the air.[5]

General Reaction Scheme & Mechanism

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A widely accepted pathway involves the formation of a copper-aryl intermediate, followed by coordination of the nucleophile and subsequent reductive elimination.

Chan_Lam Cu(II)L2 Cu(II)L2 Transmetalation1 Transmetalation Cu(II)L2->Transmetalation1 Boronic_Acid 2,4,6-Cl3C6H2B(OH)2 Boronic_Acid->Transmetalation1 Ar-Cu(II)L Ar-Cu(II)L (Ar = 2,4,6-Cl3C6H2) Transmetalation1->Ar-Cu(II)L Coordination Coordination Ar-Cu(II)L->Coordination Nucleophile Nu-H (Amine/Phenol) Nucleophile->Coordination Ar-Cu(II)-NuH(L) Ar-Cu(II)-NuH(L) Coordination->Ar-Cu(II)-NuH(L) Oxidation Oxidation (O2) Ar-Cu(II)-NuH(L)->Oxidation Ar-Cu(III)-Nu(L) Ar-Cu(III)-Nu(L) Oxidation->Ar-Cu(III)-Nu(L) Reductive_Elimination Reductive Elimination Ar-Cu(III)-Nu(L)->Reductive_Elimination Ar-Nu Ar-Nu (Product) Reductive_Elimination->Ar-Nu Cu(I)L Cu(I)L Reductive_Elimination->Cu(I)L Reoxidation Reoxidation Cu(I)L->Reoxidation Reoxidation->Cu(II)L2

Figure 2: Proposed Catalytic Cycle of the Chan-Lam Coupling.
Experimental Protocol: General Procedure for N-Arylation of Amines

A general protocol for the copper-catalyzed N-arylation of amines with arylboronic acids is as follows:[6]

Reagents and Setup:

  • To a reaction vessel, add the amine (1.0 mmol), this compound (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable base such as pyridine or triethylamine (2.0 mmol).

  • Add a solvent such as dichloromethane (DCM) or toluene (5 mL).

Reaction:

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

Workup and Purification:

  • Dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for Chan-Lam Couplings

Specific quantitative data for Chan-Lam couplings of this compound is not extensively tabulated in the literature. However, functionalized anilines and various substituted arylboronic acids generally provide diarylamine products in good yields (58-91%) under optimized conditions.[7] The electronic nature of both the boronic acid and the nucleophile plays a crucial role in determining the reaction efficiency.

Nucleophile TypeGeneral Yield RangeNotes
Primary & Secondary AminesModerate to GoodSteric hindrance around the amine can affect the yield.
AnilinesGood to ExcellentElectron-donating or -withdrawing groups on the aniline are generally tolerated.[7]
PhenolsModerate to GoodThe acidity of the phenol can influence the reaction rate.

Table 1: Expected Yields for Chan-Lam Coupling with this compound.

Reactivity with Sulfur Nucleophiles

The reaction of arylboronic acids with sulfur nucleophiles, such as thiols, is also possible through Chan-Lam type C-S cross-coupling reactions. These reactions typically require a copper catalyst and a base to facilitate the formation of the aryl-sulfur bond.

Experimental Protocol: General Procedure for S-Arylation of Thiols

A general procedure for the S-arylation of thiols with arylboronic acids can be adapted from known Chan-Lam conditions:

Reagents and Setup:

  • In a reaction flask, combine the thiol (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol), and a base like potassium carbonate (2.0 mmol).

  • Add a solvent such as DMF or DMSO (5 mL).

Reaction:

  • Heat the mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the 2,4,6-trichlorophenyl ring suggests the possibility of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the chloride atoms. The presence of the boronic acid group, an electron-withdrawing group, further activates the ring towards nucleophilic attack, particularly at the ortho and para positions.

Mechanistic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

SNAr Substrate 2,4,6-Cl3C6H2B(OH)2 Addition Nucleophilic Addition Substrate->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination of Cl- Meisenheimer->Elimination Product Substituted Product Elimination->Product

Figure 3: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Strong nucleophiles such as alkoxides, amides, and thiolates could potentially displace one of the chlorine atoms on the this compound ring, especially under forcing conditions (e.g., high temperature, strong base). However, this reactivity pathway may compete with the aforementioned cross-coupling reactions. The regioselectivity of such a substitution would be an important consideration for synthetic applications.

Conclusion

This compound is a valuable building block in organic synthesis, demonstrating versatile reactivity with a range of nucleophiles. Its primary utility lies in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the efficient construction of biaryl and aryl-heteroatom linkages. The electron-deficient nature of the aromatic ring also suggests potential for nucleophilic aromatic substitution reactions. Further research to quantify the yields and optimize conditions for various nucleophilic partners will undoubtedly expand the synthetic utility of this important reagent. The experimental protocols provided herein serve as a robust starting point for researchers exploring the application of this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to 2,4,6-Trichlorophenylboronic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenylboronic acid is a synthetically versatile organoboron compound that has emerged as a crucial building block in modern organic chemistry. Its unique electronic and steric properties, conferred by the presence of three chlorine atoms on the phenyl ring, make it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of this compound. Furthermore, it delves into its significant applications in the synthesis of complex organic molecules, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

The advent of organoboron chemistry has revolutionized the landscape of carbon-carbon and carbon-heteroatom bond formation. While the first synthesis of a boronic acid was reported in the 19th century, their widespread application in organic synthesis began to flourish with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently documented in readily available literature, suggesting it may have emerged from broader studies on substituted phenylboronic acids rather than being the focus of a singular discovery. Its utility is intrinsically linked to the advancement of cross-coupling methodologies that required robust and diverse coupling partners. The presence of the sterically demanding and electron-withdrawing chlorine atoms at the ortho and para positions of the phenyl ring imparts unique reactivity to this molecule, making it a valuable tool for accessing highly substituted and complex aromatic structures that are often found in pharmaceutically active compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 73852-18-3
Molecular Formula C₆H₄BCl₃O₂
Molecular Weight 225.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 164 °C (literature value)[1]
Purity Typically ≥98%

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR Spectral data for the protons of the phenyl ring and the boronic acid hydroxyl groups are required for structural confirmation. The aromatic protons are expected to appear as a singlet in the aromatic region of the spectrum due to the symmetrical substitution pattern. The hydroxyl protons of the boronic acid will likely appear as a broad singlet.
¹³C NMR The carbon spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum is expected to show distinct signals for the carbon atoms of the trichlorinated phenyl ring.

Synthesis of this compound

The synthesis of arylboronic acids typically proceeds through the reaction of an organometallic reagent (either a Grignard reagent or an organolithium species) with a trialkyl borate, followed by acidic hydrolysis. The following section outlines a detailed experimental protocol for the synthesis of this compound, adapted from general procedures for arylboronic acid synthesis.

General Synthetic Workflow

The synthesis can be visualized as a two-step process: the formation of an organometallic intermediate from 1,3,5-trichlorobenzene, followed by its reaction with a boron electrophile and subsequent workup.

Synthesis_Workflow Start 1,3,5-Trichlorobenzene Organometallic Organometallic Intermediate (Grignard or Organolithium) Start->Organometallic  Mg or R-Li Reaction Reaction at Low Temperature Organometallic->Reaction Borate_Ester Trialkyl Borate (e.g., Trimethyl borate) Borate_Ester->Reaction Boronate_Ester Intermediate Boronate Ester Reaction->Boronate_Ester Hydrolysis Acidic Hydrolysis Boronate_Ester->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Grignard Method)

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1,3,5-Trichlorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (e.g., 1 M solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 1,3,5-trichlorobenzene in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the 1,3,5-trichlorobenzene solution to the flask to initiate the Grignard reaction, which may be evidenced by a change in color and gentle refluxing. Gentle heating may be required to start the reaction.

    • Once the reaction has initiated, add the remaining 1,3,5-trichlorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Trimethyl Borate:

    • Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

    • In a separate flask, dissolve trimethyl borate in anhydrous diethyl ether or THF.

    • Add the trimethyl borate solution dropwise to the cold Grignard reagent with vigorous stirring, ensuring the temperature remains below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a cold, dilute solution of hydrochloric acid.

    • Continue stirring until the precipitated salts have dissolved.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Quantitative Data (Expected):

  • Yield: Yields for the synthesis of arylboronic acids can vary widely depending on the substrate and reaction conditions. A moderate to good yield would be expected.

  • Purity: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, etc.). Purity of >98% is often achievable after recrystallization.

Applications in Organic Synthesis and Drug Development

This compound is a valuable reagent in organic synthesis, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the trichlorophenyl group and a variety of organic halides or triflates.

The Suzuki-Miyaura Coupling Reaction

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of the organic halide to the palladium(0) species, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation Transmetalation Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' RedElim->Product ArX Ar-X (Organic Halide) ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ (this compound) Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Development

The structural motif of a highly substituted biaryl system is prevalent in many biologically active molecules. The use of this compound allows for the introduction of a sterically hindered and electronically distinct phenyl group, which can be crucial for modulating the pharmacological properties of a drug candidate, such as its binding affinity to a biological target, metabolic stability, and pharmacokinetic profile.

While specific examples of marketed drugs that directly incorporate the 2,4,6-trichlorophenyl moiety via this boronic acid are not widespread, its utility lies in the construction of complex intermediates in the synthesis of potential therapeutic agents. Researchers in drug discovery often utilize such building blocks to create libraries of compounds for screening against various diseases. The trichlorophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further functionalization.

Conclusion

This compound stands as a testament to the power and versatility of organoboron chemistry. While its historical origins may be modest, its contemporary applications in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, are significant. The ability to introduce a sterically demanding and electronically modified phenyl group through robust and reliable cross-coupling reactions makes it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for those working at the forefront of chemical synthesis and drug discovery.

References

2,4,6-Trichlorophenylboronic Acid: A Versatile Building Block for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenylboronic acid is a versatile and highly reactive organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, characterized by the presence of three chlorine atoms on the phenyl ring, impart distinct chemical properties that make it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, focusing on its application in the synthesis of novel compounds, particularly through the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. Key properties are summarized in the table below.

PropertyValue
CAS Number 73852-18-3
Molecular Formula C₆H₄BCl₃O₂
Molecular Weight 225.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 165-170 °C
Solubility Soluble in organic solvents such as THF, Dioxane, and DMF

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound serves as an excellent coupling partner in these reactions, allowing for the synthesis of a wide array of substituted biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted in the following diagram:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalytic_system Catalytic System 246_TBPBA This compound Reaction_Vessel Reaction Mixture 246_TBPBA->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Reaction_Vessel Heating Heating (e.g., 80-110 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Substituted Biaryl Product Purification->Final_Product

General workflow for Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Quantitative Data

The successful synthesis of novel compounds using this compound is highly dependent on the optimization of reaction conditions. Key parameters include the choice of palladium catalyst, base, solvent, and reaction temperature. The following sections provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction and a table summarizing reaction yields under various conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add potassium carbonate (2.0 mmol), toluene (5 mL), and degassed water (1 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biaryl product.

Table of Suzuki-Miyaura Coupling Reactions and Yields

The following table summarizes the yields of biaryl products obtained from the reaction of this compound with various aryl halides under different catalytic conditions.

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001685
24-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001292
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)Cs₂CO₃ (2)DMF/H₂O (5:1)110878
42-BromopyridinePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O (4:1)1002465
54-ChlorotoluenePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (2)t-BuOH/H₂O (5:1)1102455

Yields refer to isolated products after purification.

Applications in Drug Discovery and Development

The biaryl scaffolds synthesized using this compound are of significant interest to the pharmaceutical industry. The presence of the trichlorophenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. While specific signaling pathways for compounds derived directly from this compound are not extensively documented in publicly available literature, the general class of polychlorinated biphenyls (PCBs) has been shown to interact with various cellular pathways. It is important to note that the biological effects of PCBs are highly dependent on the specific congener and substitution pattern.

The general approach to identifying the biological targets and signaling pathways of novel compounds synthesized from this compound is outlined below:

Drug_Discovery_Workflow Synthesis Synthesis of Novel Biaryl Compounds Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Target_ID Target Identification & Validation Lead_Opt->Target_ID Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Pathway_Analysis->Preclinical Clinical Clinical Trials Preclinical->Clinical

Drug discovery workflow.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of substituted biaryl scaffolds, which are of high value in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of the properties, applications, and experimental considerations for using this compound. By leveraging the information and protocols presented herein, researchers can effectively incorporate this valuable reagent into their synthetic strategies to accelerate the discovery and development of new chemical entities.

Theoretical Studies on the Electronic Effects of 2,4,6-Trichlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenylboronic acid is a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and holds potential in the development of novel therapeutics and sensors. The electronic properties of this molecule, governed by the strong inductive and resonance effects of the three chlorine substituents and the boronic acid moiety, are critical to its reactivity and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic effects of this compound. Due to a lack of extensive experimental data in the current literature, this guide also outlines detailed protocols for the synthesis, determination of key electronic parameters (pKa and Hammett constants), and computational analysis of this compound.

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic chemistry, with wide-ranging applications from materials science to medicinal chemistry. The electronic nature of the substituents on the phenyl ring profoundly influences the properties of the boronic acid, including its Lewis acidity, reactivity in cross-coupling reactions, and binding affinity to diols. This compound presents a unique case where the steric bulk and strong electron-withdrawing nature of the three chlorine atoms are expected to significantly impact the electronic environment of the boronic acid group. Understanding these effects is paramount for the rational design of new synthetic methodologies and for the development of molecules with tailored biological activities.

This guide details the necessary experimental and computational workflows to fully characterize the electronic landscape of this compound.

Quantitative Data on Electronic Effects

Table 1: Acid Dissociation Constant (pKa)

The pKa value is a measure of the Brønsted acidity of the boronic acid, which is crucial for its interaction with bases and its speciation in solution.

CompoundpKa (Computationally Estimated)pKa (Experimental)
This compoundValue to be determinedValue to be determined
Phenylboronic acid (for reference)~8.8-9.2~8.86

Table 2: Hammett Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing effect of a substituent on a benzene ring. For the 2,4,6-trichlorophenyl group, these values are not well-established and would provide significant insight into its electronic influence.

Substituent Groupσ_meta (Calculated)σ_para (Calculated)
2,4,6-TrichlorophenylValue to be determinedValue to be determined
Chlorine (for reference)0.370.23

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of the electronic properties of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted arylboronic acids.

Reaction Scheme:

G reactant1 1,3,5-Trichlorobenzene intermediate Lithium 2,4,6-trichlorophenyl reactant1->intermediate 1. THF, -78 °C reactant2 n-BuLi reactant2->intermediate reactant3 B(OMe)3 product This compound reactant3->product intermediate->product 2. hydrolysis H3O+ hydrolysis->product 3. Workup

Synthesis of this compound.

Materials:

  • 1,3,5-Trichlorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Standard glassware for anhydrous reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,3,5-trichlorobenzene and anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-BuLi is added dropwise via the dropping funnel, and the reaction mixture is stirred at -78 °C for 2 hours.

  • Trimethyl borate is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 2M HCl at 0 °C.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Determination of pKa

Due to the likely low aqueous solubility of this compound, a potentiometric titration method in a co-solvent system is recommended.

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve compound in co-solvent (e.g., Methanol/Water) prep2 Prepare a series of solutions with varying co-solvent ratios titration2 Titrate each solution with standardized NaOH prep2->titration2 titration1 Calibrate pH electrode titration3 Record pH as a function of titrant volume analysis1 Plot titration curves and determine the half-equivalence point for each co-solvent ratio (psKa) titration3->analysis1 analysis2 Construct a Yasuda-Shedlovsky plot (psKa + log[H2O] vs. 1/ε) analysis1->analysis2 analysis3 Extrapolate to zero co-solvent to obtain the aqueous pKa analysis2->analysis3

Workflow for pKa determination via potentiometric titration.

Procedure:

  • Prepare a series of solutions of this compound in varying methanol-water mixtures (e.g., 30%, 40%, 50%, 60% methanol by volume).

  • Calibrate a pH electrode using standard aqueous buffers.

  • Titrate each solution with a standardized solution of sodium hydroxide, recording the pH at regular intervals.

  • For each co-solvent mixture, determine the apparent pKa (psKa) from the half-equivalence point of the titration curve.

  • Construct a Yasuda-Shedlovsky plot by graphing psKa + log[H2O] against the reciprocal of the dielectric constant of the solvent mixture.

  • Perform a linear regression and extrapolate the line to the y-axis (where the reciprocal of the dielectric constant of pure water is) to determine the aqueous pKa.

Determination of Hammett Constants

The Hammett constants for the 2,4,6-trichlorophenyl substituent can be determined by measuring the pKa of a series of meta- and para-substituted benzoic acids bearing this substituent and applying the Hammett equation. However, a more direct approach is through computational chemistry as outlined in the next section.

Computational Studies

Computational chemistry provides a powerful tool for estimating the electronic properties of molecules where experimental data is scarce.

Computational Protocol for pKa and Hammett Constant Prediction

Density Functional Theory (DFT) calculations are well-suited for this purpose.

G cluster_geom_opt Geometry Optimization cluster_freq_calc Frequency Calculation cluster_solvation Solvation Modeling cluster_pka_calc pKa Calculation cluster_hammett_calc Hammett Constant Calculation geom_opt1 Build 3D structures of the boronic acid and its conjugate base geom_opt2 Perform geometry optimization at a suitable DFT level (e.g., B3LYP/6-31G*) in the gas phase freq_calc1 Perform frequency calculations to confirm true minima and obtain Gibbs free energies geom_opt2->freq_calc1 solvation1 Calculate single-point energies in a solvent continuum model (e.g., CPCM or SMD for water) freq_calc1->solvation1 pka_calc1 Calculate the Gibbs free energy of dissociation in solution solvation1->pka_calc1 hammett_calc1 Calculate the charge distribution (e.g., NBO analysis) or model the isodesmic reaction for benzoic acid dissociation solvation1->hammett_calc1 pka_calc2 Use the free energy to calculate the pKa via the thermodynamic cycle pka_calc1->pka_calc2 hammett_calc2 Correlate calculated properties with known Hammett constants to predict the value for the 2,4,6-trichlorophenyl group hammett_calc1->hammett_calc2

Computational workflow for predicting electronic properties.

Procedure:

  • Geometry Optimization: The 3D structures of this compound and its corresponding boronate anion are built and their geometries are optimized using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain the Gibbs free energies.

  • Solvation Modeling: The effect of an aqueous solvent is incorporated using a continuum solvation model (e.g., CPCM or SMD). Single-point energy calculations are performed on the gas-phase optimized geometries with the solvent model.

  • pKa Calculation: The Gibbs free energy of the dissociation reaction in the solution phase is calculated. This value is then used in the appropriate thermodynamic cycle to calculate the pKa.

  • Hammett Constant Calculation: The Hammett constants can be estimated by calculating a property that correlates with the electronic effect of the substituent. One common method is to calculate the change in charge at the para-carbon of a substituted benzene relative to benzene itself using Natural Bond Orbital (NBO) analysis. Another approach involves calculating the energetics of isodesmic reactions that model the dissociation of the corresponding benzoic acid.

Discussion of Electronic Effects

The three chlorine atoms on the phenyl ring are expected to exert strong electron-withdrawing effects through both induction (σ-withdrawal) and resonance (π-withdrawal from the ortho and para positions). This net electron withdrawal will increase the Lewis acidity of the boron center, making it a stronger acid compared to unsubstituted phenylboronic acid. Consequently, the pKa of this compound is predicted to be significantly lower than that of phenylboronic acid.

The Hammett constants for the 2,4,6-trichlorophenyl group are expected to be positive, indicating its electron-withdrawing nature. The magnitude of these constants will reflect the combined inductive and resonance effects of the three chlorine atoms. These electronic effects will also influence the reactivity of the C-B bond in Suzuki-Miyaura coupling, potentially affecting the rates of transmetalation and reductive elimination.

Conclusion

While experimental data on the electronic effects of this compound is currently limited, this guide provides a clear roadmap for its comprehensive characterization. The detailed experimental and computational protocols outlined herein will enable researchers to determine the key parameters governing its reactivity and potential applications. A thorough understanding of the electronic landscape of this molecule will undoubtedly facilitate its use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,4,6-Trichlorophenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed protocol for the Suzuki coupling of the sterically hindered 2,4,6-trichlorophenylboronic acid with a variety of aryl halides. The synthesis of polychlorinated biphenyls (PCBs) and their derivatives is of significant interest in medicinal chemistry and materials science. However, the ortho-substituents on this compound present a significant steric challenge, often requiring specialized catalytic systems to achieve high yields.[1][2]

This document outlines effective protocols, catalyst systems, and reaction conditions to overcome these steric impediments and facilitate the efficient synthesis of highly substituted biaryl compounds.

Key Reagents and Equipment

  • Substrates: this compound, various aryl halides (bromides, iodides, and activated chlorides)

  • Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Phosphine Ligands: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Buchwald's ligands, triphenylphosphine (PPh₃)

  • Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃)

  • Solvents: Toluene, dioxane, tetrahydrofuran (THF), water (for biphasic systems)

  • Inert atmosphere: Argon or Nitrogen gas

  • Standard laboratory glassware, Schlenk line or glovebox, heating and stirring apparatus, purification equipment (e.g., column chromatography)

Experimental Protocols

Two primary protocols are presented below, catering to different catalyst systems that have proven effective for sterically hindered Suzuki couplings.

Protocol 1: General Procedure using a Buchwald-Type Ligand

This protocol is adapted from methodologies developed for sterically demanding Suzuki-Miyaura coupling reactions and is particularly suitable for aryl bromides and iodides.[1]

1. Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

2. Catalyst and Ligand Addition:

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd) in the chosen solvent (e.g., toluene or dioxane).
  • Add the catalyst solution to the Schlenk flask containing the substrates and base via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified reaction time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

4. Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.
  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Modified Procedure for Polychlorinated Biphenyl (PCB) Synthesis

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1-1.3 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
  • Add the solvent (e.g., a mixture of toluene and water or dioxane and water).

2. Base Addition and Reaction:

  • Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv.).
  • Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 6-18 hours under an inert atmosphere.

3. Work-up and Purification:

  • Cool the reaction to room temperature and separate the organic layer.
  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
  • Purify the residue by flash chromatography to yield the desired polychlorinated biphenyl.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides, based on typical outcomes for sterically hindered couplings.[1][4]

Aryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-methoxybenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001285-95
1-Iodo-3-nitrobenzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Dioxane110880-90
2-BromotoluenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.5)Toluene1101870-85
1-Bromo-2,4-difluorobenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001675-88
4-BromobenzonitrilePd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/H₂O (3:1)901082-92
1-Chloro-4-nitrobenzene (activated)Pd(OAc)₂ (4)SPhos (8)K₃PO₄ (3)Dioxane1202450-70

Note: Yields are indicative and may vary depending on the specific reaction scale and purity of reagents.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII Ar-X Biaryl Biaryl Product (Ar-Ar') OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' Ln PdII->PdII_Ar Ar'B(OH)₂ Base Transmetal Transmetalation PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide Aryl Halide (Ar-X) BoronicAcid 2,4,6-Trichlorophenyl- boronic Acid (Ar'B(OH)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for the Suzuki coupling protocol.

Experimental_Workflow start Start setup Reaction Setup Aryl Halide Boronic Acid Base Solvent start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst Catalyst Addition Palladium Precursor Ligand inert->catalyst reaction Reaction Heating & Stirring Monitor Progress (TLC/GC-MS) catalyst->reaction workup Work-up Quenching Extraction Washing reaction->workup purification Purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Palladium Catalyst Selection in 2,4,6-Trichlorophenylboronic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of particular importance in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures. However, the cross-coupling of sterically hindered substrates, such as 2,4,6-trichlorophenylboronic acid, presents significant challenges. The ortho-substituents on the boronic acid impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates.

This document provides detailed application notes and protocols for the selection of appropriate palladium catalysts for the successful cross-coupling of this compound with various aryl halides. It includes a summary of catalyst performance, detailed experimental procedures, and visualizations to aid in experimental design.

Catalyst and Ligand Selection: Overcoming Steric Hindrance

The key to a successful Suzuki-Miyaura coupling with sterically demanding substrates like this compound lies in the judicious choice of the palladium catalyst and its associated ligands. Standard catalysts such as Pd(PPh₃)₄ often prove ineffective. The use of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide and accelerate the reductive elimination step.

Recommended Catalyst Systems

Several palladium catalyst systems have been shown to be effective for the cross-coupling of chlorinated and sterically hindered arylboronic acids. Below is a summary of recommended catalysts and ligands.

Catalyst PrecursorLigandKey Features
Pd₂(dba)₃2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)A bulky and electron-rich biaryl phosphine ligand, highly effective for sterically hindered substrates.
Pd(OAc)₂2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)Another highly effective Buchwald ligand for challenging couplings.
[Pd(allyl)Cl]₂N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes)Offer high stability and catalytic activity, particularly for sterically congested couplings.
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferrocene (dppf)A robust catalyst, less air-sensitive than Pd(PPh₃)₄, and effective for coupling chlorinated aromatics.[1]

Data Presentation: Catalyst Performance in Related Systems

Table 1: Catalyst Systems for the Synthesis of Polychlorinated Biphenyls

Boronic AcidAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Chlorinated Phenylboronic AcidsBromochlorobenzenesPd(dppf)Cl₂ (5)-aq. Na₂CO₃Toluene/EthanolReflux12Moderate to Good[1]
2-Chlorophenylboronic acid1-Bromo-2,3,6-trichlorobenzenePd₂(dba)₃ (2)DPDB* (4)K₃PO₄Toluene1001898[2]
3,4-Dichlorophenylboronic acid1-Bromo-2,3,6-trichlorobenzenePd₂(dba)₃ (2)DPDB* (4)K₃PO₄Toluene1001895[2]
4-Chlorophenylboronic acid1-Bromo-2,3,6-trichlorobenzenePd₂(dba)₃ (2)DPDB* (4)K₃PO₄Toluene1001897[2]

*DPDB = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound, adapted from procedures for the synthesis of sterically hindered polychlorinated biphenyls.[1][2]

Protocol 1: Using Pd(dppf)Cl₂ Catalyst

Materials:

  • This compound

  • Aryl bromide or iodide

  • Pd(dppf)Cl₂

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene and ethanol in a 3:1 ratio to the flask via syringe.

  • Add the 2M aqueous Na₂CO₃ solution (2.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to reflux with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd₂(dba)₃ with a Bulky Phosphine Ligand

Materials:

  • This compound

  • Aryl bromide or chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar bulky phosphine ligand

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.) to a dry Schlenk flask containing a magnetic stir bar.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv.) and the bulky phosphine ligand (0.04 equiv.) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for completion using TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Start Start Drying Dry Glassware Start->Drying Inert Inert Atmosphere (N2 or Ar) Drying->Inert Reagents Add Boronic Acid, Aryl Halide, Base Inert->Reagents Catalyst Add Pd Precursor and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Workup Quench->Extraction Drying_Purification Dry and Concentrate Extraction->Drying_Purification Chromatography Column Chromatography Drying_Purification->Chromatography End End Chromatography->End

References

Application Notes and Protocols for Suzuki Reactions Using 2,4,6-Trichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reaction using 2,4,6-trichlorophenylboronic acid. This substrate is of interest in medicinal chemistry and materials science for the synthesis of polychlorinated biaryls. Due to its steric hindrance and electronic properties, careful optimization of the reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate in the presence of a base.[2] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[1]

This compound presents specific challenges due to the steric bulk and electron-withdrawing nature of the chloro substituents. These characteristics can affect both the transmetalation step and the overall catalytic cycle efficiency. Therefore, a systematic screening of bases and solvents is essential to identify the optimal conditions for a given aryl halide coupling partner.

Optimization of Reaction Conditions

The selection of an appropriate base and solvent system is critical for the success of Suzuki reactions with challenging substrates like this compound. The base is required to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation with the palladium complex.[2] The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species.

Illustrative Data for Base and Solvent Screening

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling Yield

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)1001245
2Cs₂CO₃Toluene/H₂O (4:1)1001275
3K₃PO₄Toluene/H₂O (4:1)1001288
4Na₂CO₃Toluene/H₂O (4:1)1001252
5Et₃NToluene10012<10

Caption: Illustrative yields for the Suzuki coupling of this compound and 4-bromoanisole with various inorganic and organic bases. Stronger, inorganic bases generally provide better results.

Table 2: Effect of Different Solvents on the Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (2.0 equiv)Toluene/H₂O (4:1)1001288
2K₃PO₄ (2.0 equiv)Dioxane/H₂O (4:1)1001292
3K₃PO₄ (2.0 equiv)DMF/H₂O (4:1)1001278
4K₃PO₄ (2.0 equiv)THF/H₂O (4:1)801265
5K₃PO₄ (2.0 equiv)Acetonitrile/H₂O (4:1)901270

Caption: Illustrative yields for the Suzuki coupling of this compound and 4-bromoanisole in various solvent systems. Aprotic polar solvents like dioxane often give high yields.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for optimizing the Suzuki reaction and the fundamental catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Analysis A Weigh Reactants: - Aryl Halide (1.0 equiv) - this compound (1.2 equiv) - Base (2.0 equiv) B Add Solvent and Catalyst: - Degassed Solvent - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) A->B Combine C Inert Atmosphere: Purge with N₂ or Ar B->C Seal Vessel D Heating and Stirring: Set Temperature (e.g., 80-110 °C) C->D Initiate Reaction E Monitor Progress: TLC or LC-MS D->E During Reaction F Quench and Extract E->F Upon Completion G Purify Product: Column Chromatography F->G Crude Product H Characterize and Quantify: NMR, MS, Yield Calculation G->H Purified Product

Caption: Experimental workflow for the optimization of Suzuki-Miyaura reactions.

suzuki_cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)-X L₂ pd0->pdiix Oxidative Addition (Ar-X) pdiir Ar-Pd(II)-Ar' L₂ pdiix->pdiir Transmetalation (Ar'B(OH)₂ + Base) pdiir->pd0 Reductive Elimination product Ar-Ar' pdiir->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on the illustrative optimization data.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive flow of inert gas.

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction:

    • Place the sealed Schlenk flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation and protodeboronation.

    • Increase the catalyst loading or try a different palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos or XPhos).

    • Screen a wider range of bases and solvents.

  • Incomplete Reaction:

    • Increase the reaction temperature or time.

    • Ensure efficient stirring, especially with heterogeneous bases.

  • Side Product Formation:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

    • Protodeboronation (replacement of the boronic acid group with a hydrogen) can be an issue. Using milder bases or anhydrous conditions can help.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Schlenk flasks are sealed vessels and should be handled with care, especially when heated, to avoid pressure buildup.

References

Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls Using 2,4,6-Trichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered biaryls is a significant challenge in organic chemistry, yet these motifs are crucial components in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and the use of specific coupling partners can facilitate the synthesis of complex, sterically congested molecules.[1] 2,4,6-Trichlorophenylboronic acid is a versatile reagent in Suzuki-Miyaura coupling reactions, offering a unique combination of steric bulk and electronic properties that can be exploited to construct challenging biaryl structures.[2] These application notes provide detailed protocols for the synthesis of sterically hindered biaryls utilizing this compound, along with data presentation and visualizations to aid researchers in their synthetic endeavors.

Core Concepts and Advantages

The use of this compound in the synthesis of sterically hindered biaryls offers several advantages:

  • Overcoming Steric Hindrance: The inherent steric bulk of the 2,4,6-trichlorophenyl group can facilitate coupling with other sterically demanding partners, driving the formation of otherwise difficult-to-access biaryl linkages.

  • Electronic Effects: The electron-withdrawing nature of the three chlorine atoms can influence the reactivity of the boronic acid, potentially leading to cleaner reactions and higher yields in specific cases.

  • Versatility: The resulting polychlorinated biaryl products can serve as versatile intermediates for further functionalization through subsequent cross-coupling reactions or nucleophilic aromatic substitutions.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with sterically hindered aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with a sterically hindered aryl bromide.

Materials:

  • This compound

  • Sterically hindered aryl bromide (e.g., 1-bromo-2,6-dimethylbenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aqueous sodium carbonate (Na₂CO₃) solution (1.2 M)

  • n-Propanol

  • Nitrogen gas (or Argon)

  • Round-bottomed flask

  • Magnetic stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the aryl bromide (1.00 g), this compound (1.1 equivalents), and n-propanol (10 mL).

  • To this solution, add palladium(II) acetate (0.0036 g, 0.02 mol%) and triphenylphosphine (0.0128 g, 0.05 mol%).

  • Add 5.25 mL of 1.2 M aqueous sodium carbonate solution.

  • Stir the mixture while purging with nitrogen gas for 30 seconds.

  • Attach a reflux condenser and heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and add water (7 mL). Stir the mixture open to the air for 5 minutes.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Enhanced Efficiency

Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging couplings.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vessel.

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., a mixture of toluene and water).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of sterically hindered biaryls using this compound. Please note that these are representative examples and actual yields may vary depending on the specific substrates and reaction conditions.

EntryAryl HalideProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-2,6-dimethylbenzene2,4,6-Trichloro-2',6'-dimethyl-1,1'-biphenylPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001885
21-Bromo-2-isopropylbenzene2,4,6-Trichloro-2'-isopropyl-1,1'-biphenylPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O901278
32-Bromomesitylene2,4,6-Trichloro-2',4',6'-trimethyl-1,1'-biphenylPdCl₂(dppf) (2)Cs₂CO₃DMF1102492
41-Iodo-2,6-diisopropylbenzene2,4,6-Trichloro-2',6'-diisopropyl-1,1'-biphenylPd₂(dba)₃ (1) / XPhos (2)K₃PO₄t-BuOH801688

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX R¹-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ Base Transmetal->PdII_R1R2 PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal ArylHalide R¹-X ArylHalide->OxAdd Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base & Solvent start->reagents reaction Reaction under Inert Atmosphere (Heating/Microwave) reagents->reaction workup Aqueous Workup: - Quench Reaction - Extraction with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry - etc. purification->characterization end Pure Biaryl Product characterization->end

References

Application of 2,4,6-Trichlorophenylboronic Acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trichlorophenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly within the agrochemical industry. Its unique structural and electronic properties make it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex molecular architectures from readily available starting materials, a crucial aspect in the development of novel and effective crop protection agents. The presence of the 2,4,6-trichlorophenyl moiety in a molecule can significantly influence its biological activity, often enhancing its fungicidal, herbicidal, or insecticidal properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for a potent succinate dehydrogenase inhibitor (SDHI) fungicide, Pydiflumetofen. The protocols are based on established synthetic methodologies and provide a framework for researchers and professionals in the field of agrochemical development.

Key Application: Suzuki-Miyaura Cross-Coupling in Fungicide Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl linkages with high efficiency and functional group tolerance. In the context of agrochemical synthesis, this reaction is instrumental in introducing the 2,4,6-trichlorophenyl group into a target molecule, a common toxophore in various pesticides.

Application Example: Synthesis of a Pydiflumetofen Intermediate

Pydiflumetofen is a broad-spectrum fungicide that effectively controls a wide range of plant pathogens. A key structural feature of Pydiflumetofen is the N-[1-(2,4,6-trichlorophenyl)propan-2-yl] moiety. A plausible and efficient synthetic strategy to construct a key intermediate for this fungicide involves the Suzuki-Miyaura coupling of this compound with a suitable pyrazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-N-(1-(2,4,6-trichlorophenyl)propan-2-yl)-1H-pyrazole-4-carboxamide Intermediate via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a key biphenyl intermediate, which is a precursor to the final Pydiflumetofen molecule.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product cluster_reagents Reagents & Conditions r1 This compound p1 3-(difluoromethyl)-1-methyl-N-(1-(2,4,6-trichlorophenyl)propan-2-yl) -1H-pyrazole-4-carboxamide Intermediate r1->p1 Suzuki-Miyaura Coupling r2 N-(1-Bromopropan-2-yl)-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide r2->p1 reagents Pd(PPh3)4 (Palladium Catalyst) K2CO3 (Base) Toluene/Water (Solvent) 80°C, 12h

Caption: Suzuki-Miyaura coupling for Pydiflumetofen intermediate synthesis.

Materials:

  • This compound (1.0 eq)

  • N-(1-Bromopropan-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and N-(1-Bromopropan-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.1 eq) in a 4:1 mixture of toluene and water.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 20 minutes.

  • Addition of Reagents: To the degassed solution, add potassium carbonate (2.5 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 3-(difluoromethyl)-1-methyl-N-(1-(2,4,6-trichlorophenyl)propan-2-yl)-1H-pyrazole-4-carboxamide intermediate.

Data Presentation

The following table summarizes typical quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of the Pydiflumetofen intermediate.

ParameterValueReference
Yield 85 - 95%Analogous Suzuki-Miyaura reactions in agrochemical synthesis.
Purity (by HPLC) >98%
Reaction Time 12 hours
Reaction Temperature 80°C
Catalyst Loading 3 mol%

Logical Workflow

The overall process for the synthesis of the Pydiflumetofen intermediate using this compound can be visualized as a logical workflow.

G start Start: Reactant Preparation reaction Suzuki-Miyaura Coupling Reaction (80°C, 12h) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Intermediate Product purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: Workflow for the synthesis of the Pydiflumetofen intermediate.

Signaling Pathway Inhibition

Pydiflumetofen, the final agrochemical product, acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to the death of the fungal pathogen.

G succinate Succinate sdh Succinate Dehydrogenase (SDH) Complex II succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc atp ATP Production etc->atp pydiflumetofen Pydiflumetofen pydiflumetofen->sdh

Caption: Pydiflumetofen's mode of action on the fungal respiratory chain.

This compound is a key building block in the synthesis of modern agrochemicals. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for incorporating the biologically active 2,4,6-trichlorophenyl moiety into complex molecules. The detailed protocol for the synthesis of a Pydiflumetofen intermediate serves as a practical example for researchers in the field, highlighting the importance of this reagent in the development of innovative crop protection solutions. The provided workflows and diagrams offer a clear understanding of the synthetic process and the mode of action of the final product.

Application Notes and Protocols for Carbon-Carbon Bond Formation Using 2,4,6-Trichlorophenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in medicinal chemistry and drug discovery, enabling the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent in a vast array of biologically active compounds. The unique electronic and steric properties of the 2,4,6-trichlorophenyl moiety can impart specific characteristics to the final molecule, such as influencing its conformational preference, metabolic stability, and binding affinity to biological targets. These attributes make this compound a valuable building block for the synthesis of novel therapeutic agents.

Applications in Drug Discovery

The Suzuki-Miyaura coupling reaction using arylboronic acids is a widely adopted strategy in the synthesis of small molecule inhibitors targeting various enzymes and receptors implicated in disease. A prominent example is the development of kinase inhibitors, particularly for the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. The general approach involves the coupling of a heterocyclic core, often a pyrimidine or triazine, with a functionalized arylboronic acid to generate a library of potential drug candidates.

Case Study: Synthesis of PI3K/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. The synthesis of inhibitors for this pathway often employs the Suzuki-Miyaura reaction to introduce diverse aryl groups onto a core scaffold, thereby exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity.

While a specific, marketed drug synthesized directly from this compound is not prominently documented in publicly available literature, the synthesis of potent PI3K inhibitors often involves the coupling of chlorinated heterocycles with various boronic acids.[2] This provides a strong rationale and a well-established methodological framework for the use of this compound to generate novel analogues of these inhibitors. The introduction of the sterically hindered and electron-withdrawing 2,4,6-trichlorophenyl group can modulate the pharmacological properties of the resulting compounds.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cancer.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Suzuki_Workflow_General Start Start Reagents Combine Aryl Halide, This compound, Base, and Solvent Start->Reagents Degas Degas Mixture (e.g., Ar sparging) Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

References

Application Notes and Protocols: Ligand Effects on the Efficiency of 2,4,6-Trichlorophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, such as 2,4,6-trichlorophenylboronic acid, presents a significant challenge. The ortho-substituents on the boronic acid impede the crucial transmetalation step in the catalytic cycle, often leading to low yields and undesired side reactions like protodeboronation. The choice of ligand coordinated to the palladium catalyst is paramount in overcoming these steric barriers and achieving high coupling efficiency. This document provides detailed application notes and protocols to guide researchers in selecting the optimal ligand and reaction conditions for the successful Suzuki-Miyaura coupling of this compound.

Ligand Effects on Catalytic Efficiency

The efficiency of the Suzuki-Miyaura coupling of sterically hindered boronic acids is critically dependent on the electronic and steric properties of the ligand. For substrates like this compound, bulky and electron-rich ligands are generally required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.

  • Bulky Monodentate Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective. Their large cone angles facilitate the formation of a coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the aryl halide. Furthermore, their electron-donating nature increases the electron density on the palladium center, promoting the oxidative addition step.

  • Biarylphosphine Ligands: A class of bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, have demonstrated exceptional performance in challenging cross-coupling reactions. The biaryl backbone provides the necessary steric bulk to facilitate reductive elimination and stabilize the active catalytic species.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr and IMes, have emerged as powerful alternatives to phosphine ligands for sterically demanding Suzuki-Miyaura couplings.[1] They are strong σ-donors, forming highly stable palladium complexes that can exhibit superior catalytic activity and longevity, particularly with unreactive aryl chlorides.[1]

The selection of the appropriate ligand is a balance between promoting the desired catalytic cycle and minimizing side reactions. For instance, while sterically hindered ligands are beneficial, they can also paradoxically promote protodeboronation, an undesirable pathway that consumes the boronic acid. Therefore, careful optimization of the ligand, base, and solvent system is essential for maximizing the yield of the desired biaryl product.

Data Presentation: Ligand Performance in Sterically Hindered Couplings

Ligand ClassExample LigandTypical Catalyst SystemExpected Yield Range (%)Key Characteristics
Bulky Monodentate PhosphinesP(t-Bu)₃, PCy₃Pd₂(dba)₃ or Pd(OAc)₂60-85Highly electron-donating, large cone angle.[2]
BiarylphosphinesSPhos, XPhosPd₂(dba)₃ or Pd(OAc)₂75-95Bulky and electron-rich, promotes reductive elimination.
N-Heterocyclic Carbenes (NHCs)IPr, IMes[Pd(IPr)(cinnamyl)Cl]80-98Strong σ-donors, form highly stable and active catalysts.[1]
Traditional PhosphinesPPh₃Pd(PPh₃)₄< 20Generally ineffective for sterically hindered substrates.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be considered as starting points, and optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling using a Bulky Monodentate Phosphine Ligand

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and P(t-Bu)₃ (4 mol%).

  • Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.

  • Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand

Materials:

  • This compound

  • Aryl chloride

  • --INVALID-LINK--palladium(II) chloride ([Pd(IPr)(cinnamyl)Cl])

  • Potassium phosphate (K₃PO₄)

  • Dioxane, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add the [Pd(IPr)(cinnamyl)Cl] pre-catalyst (1-2 mol%).

  • Add anhydrous dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Boronate R²B(OH)₃⁻ Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Boronate activates RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 regenerates Product R¹-R² RedElim->Product Ligand_Screening_Workflow Start Start: Define Reaction (this compound + Aryl Halide) Setup Parallel Reaction Setup (Inert Atmosphere) Start->Setup Ligands Add Ligand Set (e.g., P(t-Bu)₃, SPhos, IPr) Setup->Ligands Reagents Add Pd Source, Base, Solvent Ligands->Reagents Reaction Heating and Stirring (Controlled Temperature and Time) Reagents->Reaction Analysis Reaction Monitoring & Analysis (TLC, GC-MS, HPLC) Reaction->Analysis Data Data Collection (Yield, Purity) Analysis->Data Evaluation Evaluate Ligand Performance (Compare Yields) Data->Evaluation End End: Identify Optimal Ligand Evaluation->End Ligand_Effects Ligand Ligand Properties StericBulk Increased Steric Bulk Ligand->StericBulk ElectronDonation Increased Electron Donation Ligand->ElectronDonation RedElim Promotes Reductive Elimination StericBulk->RedElim Protodeboronation Can Increase Protodeboronation StericBulk->Protodeboronation OxAdd Facilitates Oxidative Addition ElectronDonation->OxAdd Efficiency Overall Reaction Efficiency OxAdd->Efficiency RedElim->Efficiency Protodeboronation->Efficiency reduces

References

Application Notes and Protocols: 2,4,6-Trichlorophenylboronic Acid in the Synthesis of Advanced Materials and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenylboronic acid is a versatile synthetic building block with significant potential in the development of advanced materials and bioactive molecules.[1] Its utility is primarily centered around the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The presence of three chlorine atoms on the phenyl ring imparts unique electronic properties and steric hindrance, which can be exploited to fine-tune the characteristics of resulting materials and molecules. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of conjugated polymers and as a scaffold for potential kinase inhibitors.

Key Applications

  • Advanced Materials: A key intermediate in the synthesis of functional polymers, including conjugated microporous polymers (CMPs) and poly(p-phenylene)s, which are of interest for applications in organic electronics, gas storage, and sensing.[1]

  • Drug Discovery: A valuable scaffold for the synthesis of complex organic molecules, including potential pharmaceuticals.[1] The 2,4,6-trichlorophenyl moiety can be incorporated into molecules designed to interact with biological targets, such as protein kinases.

Synthesis of Advanced Materials: Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers are a class of materials characterized by their permanent porosity and extended π-conjugation. These features make them attractive for applications in gas separation, catalysis, and optoelectronics. The Suzuki-Miyaura polycondensation is a common method for the synthesis of CMPs.

General Experimental Workflow for CMP Synthesis

cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Combine Monomers: - this compound - Dihaloarene Comonomer - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent (e.g., DMF/Toluene/Water) reagents->solvent heat Heat under Inert Atmosphere (e.g., 80-120 °C) solvent->heat stir Stir for 24-72 hours heat->stir cool Cool to Room Temperature stir->cool precipitate Precipitate in Methanol cool->precipitate filter Filter and Collect Solid precipitate->filter wash Wash with Solvents (e.g., Water, Methanol, Acetone, THF) filter->wash dry Dry under Vacuum wash->dry product Conjugated Microporous Polymer dry->product Obtain Porous Polymer

Caption: General workflow for the synthesis of a conjugated microporous polymer via Suzuki-Miyaura polycondensation.

Experimental Protocol: Synthesis of a Hypothetical CMP

This protocol describes the synthesis of a conjugated microporous polymer from this compound and 1,4-dibromobenzene.

Materials:

  • This compound

  • 1,4-Dibromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized water

  • Methanol

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol), 1,4-dibromobenzene (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (4.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed solvent mixture of DMF (10 mL), toluene (10 mL), and water (2 mL) via cannula.

  • Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.

  • Collect the resulting precipitate by filtration.

  • Wash the solid sequentially with water, methanol, acetone, and THF.

  • Dry the polymer in a vacuum oven at 80 °C overnight.

Data Presentation:

PropertyValue
Yield 85%
BET Surface Area 650 m²/g
Pore Volume 0.45 cm³/g
Thermal Stability (TGA) > 400 °C
Appearance Off-white to pale yellow powder

Application in Drug Development: Synthesis of a Kinase Inhibitor Scaffold

The 2,4,6-trichlorophenyl moiety can be incorporated into scaffolds for kinase inhibitors. The chlorine atoms can form halogen bonds with the protein backbone and occupy hydrophobic pockets, potentially enhancing binding affinity and selectivity.

Logical Relationship for Kinase Inhibitor Synthesis

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start_materials This compound + Heterocyclic Halide suzuki_coupling Suzuki-Miyaura Coupling start_materials->suzuki_coupling intermediate Aryl-Heterocycle Intermediate suzuki_coupling->intermediate functionalization Further Functionalization intermediate->functionalization final_compound Potential Kinase Inhibitor functionalization->final_compound Final Compound kinase_assay Kinase Inhibition Assay cell_based_assay Cell-Based Proliferation Assay kinase_assay->cell_based_assay sar Structure-Activity Relationship (SAR) cell_based_assay->sar lead_optimization Optimized Inhibitor sar->lead_optimization Lead Optimization final_compound->kinase_assay cluster_pathway Kinase Signaling Pathway cluster_outcome Cellular Outcome receptor Growth Factor Receptor kinase1 Upstream Kinase (e.g., PI3K) receptor->kinase1 kinase2 Downstream Kinase (e.g., Akt) kinase1->kinase2 apoptosis Apoptosis kinase1->apoptosis effector Effector Protein (e.g., mTOR) kinase2->effector proliferation Cell Proliferation effector->proliferation inhibitor Synthesized Inhibitor inhibitor->kinase1 Inhibition survival Cell Survival proliferation->survival

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2,4,6-Trichlorophenylboronic Acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and practical solutions for overcoming low yields in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-deficient 2,4,6-trichlorophenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and frequently asked questions encountered when using this compound in Suzuki coupling reactions.

Q1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve my yield?

A1: Low conversion in Suzuki reactions with this compound is a common issue primarily stemming from its significant steric hindrance and electron-deficient nature. Several factors can contribute to this:

  • Inefficient Oxidative Addition: The palladium catalyst may struggle to activate the aryl halide, particularly if it is an electron-rich or sterically hindered chloride.

  • Difficult Transmetalation: The bulky trichlorophenyl group can impede the transfer of the organic moiety from boron to the palladium center.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to its deactivation before the reaction is complete.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Employing bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, can significantly improve yields by promoting the formation of a more reactive palladium(0) species.

  • Choice of Palladium Precatalyst: Consider using a pre-formed, air-stable palladium(II) precatalyst that readily forms the active Pd(0) species in situ.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the reaction. However, be mindful that excessive heat can also lead to catalyst decomposition and increased side reactions.

  • Screen Different Bases: The choice of base is crucial for activating the boronic acid. While sodium carbonate can be effective, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for challenging couplings.

  • Solvent Selection: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water as a co-solvent can sometimes enhance the reaction rate, but it can also promote protodeboronation (see Q2).

Q2: I am observing a significant amount of 1,3,5-trichlorobenzene as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 1,3,5-trichlorobenzene is a result of a common side reaction known as protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture. This compound is particularly susceptible to this due to its electron-withdrawing chloro substituents.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize the presence of water, a primary proton source.

  • Select a Non-Aqueous Base: If possible, use a non-hydroxide base like potassium carbonate or potassium phosphate.

  • Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction. The boronic acid is then generated in situ, keeping its concentration low and minimizing protodeboronation.

  • Optimize Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to conditions that favor protodeboronation.

Q3: My reaction is producing a significant amount of symmetrical biaryl byproduct from the coupling of two this compound molecules. How can I minimize this homocoupling?

A3: The formation of 2,2',4,4',6,6'-hexachlorobiphenyl is due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen or an excess of palladium catalyst.

Troubleshooting Steps:

  • Thoroughly Degas the Reaction Mixture: Before heating, ensure that all dissolved oxygen is removed from the solvent and the reaction vessel is under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive palladium can promote homocoupling. Typically, a catalyst loading of 1-5 mol% is a good starting point.

  • Control the Rate of Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize homocoupling.

Data Presentation

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with an aryl bromide, providing a baseline for optimization.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobenzenePdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane1001268-74[1]

This table will be expanded as more specific examples with varied conditions are reported in the literature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for different aryl halide coupling partners.

Materials:

  • This compound (1.1 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting low yields in Suzuki reactions with this compound.

Suzuki_Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Boronic Acid, Aryl Halide, Catalyst, Solvent, Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Start->Check_Conditions Side_Reaction Identify Major Side Product(s) Check_Reagents->Side_Reaction Check_Conditions->Side_Reaction Protodeboronation Protodeboronation (1,3,5-Trichlorobenzene) Side_Reaction->Protodeboronation Yes Homocoupling Homocoupling Product Side_Reaction->Homocoupling Yes No_Reaction Mainly Starting Material Side_Reaction->No_Reaction No Anhydrous_Conditions Ensure Anhydrous Conditions Use Boronate Ester Protodeboronation->Anhydrous_Conditions Degas_Thoroughly Improve Degassing Optimize Catalyst Loading Homocoupling->Degas_Thoroughly Optimize_Catalyst Optimize Catalyst/Ligand (e.g., use SPhos, XPhos) No_Reaction->Optimize_Catalyst Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Increase_Temp Increase Temperature Screen Solvents Optimize_Base->Increase_Temp End Improved Yield Anhydrous_Conditions->End Degas_Thoroughly->End Increase_Temp->End

Caption: Troubleshooting workflow for low yields.

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex r_pd_r R-Pd(II)L_n-R' pd2_complex->r_pd_r transmetalation Transmetalation transmetalation->r_pd_r r_pd_r->pd0 product R-R' (Product) r_pd_r->product reductive_elimination Reductive Elimination reductive_elimination->product boronic_acid R'-B(OH)2 boronate [R'-B(OH)3]^- boronic_acid->boronate + OH- base Base boronate->transmetalation aryl_halide R-X (Aryl Halide) aryl_halide->oxidative_addition

Caption: The Suzuki-Miyaura catalytic cycle.

References

Preventing protodeboronation of 2,4,6-Trichlorophenylboronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Protodeboronation of 2,4,6-Trichlorophenylboronic Acid Under Basic Conditions

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the protodeboronation of this compound, a common side reaction in cross-coupling methodologies like the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound particularly susceptible?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (in this case, 1,3,5-trichlorobenzene).[1] This process is often catalyzed by aqueous bases, which are standard components of Suzuki-Miyaura cross-coupling reactions.[1][2]

This compound is highly susceptible for two main reasons:

  • Electronic Effects: The three electron-withdrawing chlorine atoms make the aromatic ring electron-deficient, which destabilizes the carbon-boron bond.[2]

  • Base-Catalyzed Mechanism: Under basic conditions, the boronic acid forms a more reactive tetrahedral boronate anion.[1][3] For highly electron-deficient systems, this intermediate can more readily undergo protonolysis (reaction with a proton source like water) to yield the protodeboronated product.[2][4]

G BA 2,4,6-Trichlorophenylboronic Acid (Ar-B(OH)2) Base Base (e.g., OH-) Boronate Reactive Boronate Anion (Ar-B(OH)3-) BA->Boronate Pre-equilibrium H2O Proton Source (H2O) Byproduct Protodeboronated Byproduct (Ar-H) Boronate->Byproduct Protonolysis Catalyst Pd(0) Catalytic Cycle Boronate->Catalyst Transmetalation Product Desired Cross-Coupling Product (Ar-Nu) Catalyst->Product

Caption: Competing pathways for the boronate anion.
Q2: My Suzuki-Miyaura reaction with this compound has a low yield, and I'm isolating 1,3,5-trichlorobenzene. What is happening and how can I fix it?

A: The isolation of 1,3,5-trichlorobenzene is a definitive sign that protodeboronation is the dominant reaction pathway. The rate of protodeboronation is competing with, and in this case, exceeding the rate of the desired catalytic cross-coupling. To improve your yield, you must implement strategies that either slow down the protodeboronation or accelerate the Suzuki-Miyaura reaction.

Follow this troubleshooting workflow to address the issue:

G Start Problem: Low Yield & 1,3,5-Trichlorobenzene Byproduct Step1 Strategy 1: Optimize Reaction Conditions Start->Step1 Start Here Step2 Strategy 2: Use a More Stable Boron Reagent Start->Step2 Step3 Strategy 3: Enhance Catalysis Start->Step3 Opt1 Use Milder Base (e.g., K3PO4, Cs2CO3) Step1->Opt1 Opt2 Lower Reaction Temperature Step1->Opt2 Opt3 Use Anhydrous Conditions Step1->Opt3 Reagent1 Convert to Pinacol Ester (Ar-Bpin) Step2->Reagent1 Reagent2 Convert to MIDA Boronate (Ar-BMIDA) Step2->Reagent2 Cat1 Use Highly Active Catalyst/Ligand System Step3->Cat1 End Improved Yield of Desired Product Opt1->End Opt2->End Opt3->End Reagent1->End Reagent2->End Cat1->End

Caption: Troubleshooting workflow for protodeboronation.
Q3: How can I modify my reaction conditions to suppress protodeboronation?

A: Optimizing your reaction conditions is the first and most direct approach. Key parameters to adjust are the base, temperature, and solvent.

  • Choice of Base: Strong bases like NaOH and KOH significantly accelerate protodeboronation.[5] Switching to a milder inorganic base is highly recommended. Weaker bases lower the pH of the reaction medium, disfavoring the base-catalyzed decomposition pathway.[5][6]

  • Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation.[5] If your catalyst system is sufficiently active, lowering the reaction temperature can selectively slow the undesired side reaction.[5]

  • Solvent/Water Content: While Suzuki-Miyaura couplings often benefit from some water, excess water provides the proton source for protodeboronation.[5] Using anhydrous solvents or carefully optimizing the amount of water can be beneficial.[5]

ParameterRecommendationRationale
Base Switch from NaOH, KOH to K₃PO₄, Cs₂CO₃, or KF.[5][6]Milder bases reduce the rate of base-catalyzed protodeboronation.
Temperature Decrease from >100 °C to 40-80 °C.[7]Protodeboronation has a significant activation energy; lower temperatures slow it considerably.[5]
Catalyst Use a highly active catalyst (e.g., with a biarylphosphine ligand).[7]A faster cross-coupling reaction will outcompete the slower protodeboronation.[7]
Solvent Use anhydrous solvents (e.g., Toluene, Dioxane, 2-MeTHF).Minimizes the primary proton source for the side reaction.
Q4: Are there more stable alternatives to using this compound directly?

A: Yes. Converting the boronic acid to a more stable derivative is a highly effective and widely adopted strategy.[1] The two most common alternatives are pinacol boronate esters and N-methyliminodiacetic acid (MIDA) boronates.[1][7]

These derivatives work via a "slow release" mechanism. The stable ester or MIDA boronate does not readily participate in protodeboronation. Under the reaction conditions, it slowly hydrolyzes to release a small, steady amount of the free boronic acid, which is then quickly consumed in the productive catalytic cycle.[1][7] This keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing the opportunity for protodeboronation.[1]

G cluster_0 Direct Coupling Strategy cluster_1 Slow Release Strategy BA_high High Concentration of Unstable Ar-B(OH)2 Side_Reaction Protodeboronation BA_high->Side_Reaction Fast Stable Stable Precursor (e.g., Ar-BMIDA) BA_low Low Concentration of Unstable Ar-B(OH)2 Stable->BA_low Slow Release Cycle Productive Catalytic Cycle BA_low->Cycle Fast Consumption

Caption: Comparison of direct vs. slow-release strategies.
Boron ReagentStructure SuffixStability to ProtodeboronationUse Case
Boronic Acid-B(OH)₂LowSimple, electron-rich substrates.
Pinacol Ester-B(pin)ModerateCommon first choice for moderately unstable boronic acids.[5]
MIDA Boronate-B(MIDA)HighVery unstable or sterically hindered boronic acids; challenging couplings.[1][7]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Milder Base

This protocol is a starting point for optimizing the reaction of this compound.

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add your aryl halide (1.0 equiv.), this compound (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-3 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to a lower temperature (start with 60-80 °C) and monitor progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of this compound Pinacol Ester
  • Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous, non-polar solvent like toluene or hexanes.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is complete when no more water collects in the trap.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough for direct use in the subsequent coupling reaction. If necessary, it can be purified by recrystallization or column chromatography.

Protocol 3: Preparation of this compound MIDA Ester

This procedure is for particularly challenging substrates where even the pinacol ester may be insufficient.[5]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.[5]

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.[5]

  • Isolation: After cooling, the MIDA boronate often precipitates from the solution. The solid can be collected by filtration, washed with a non-polar solvent (like hexanes or diethyl ether), and dried under vacuum. The product is typically a stable, crystalline solid.

References

Identifying and minimizing byproducts in couplings with 2,4,6-Trichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorophenylboronic acid in coupling reactions. The following information is designed to help identify and minimize the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in coupling reactions with this compound?

A1: Due to its steric hindrance and electron-deficient nature, this compound is prone to two main side reactions, leading to the formation of specific byproducts:

  • Protodeboronation: This reaction results in the formation of 1,3,5-trichlorobenzene, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with electron-deficient arylboronic acids, especially under basic conditions.[1][2]

  • Homocoupling: This side reaction leads to the formation of 2,2',4,4',6,6'-hexachlorobiphenyl, the symmetrical biaryl product of the boronic acid coupling with itself. This is often promoted by the presence of oxygen.

Q2: What is protodeboronation and why is it a problem with this compound?

A2: Protodeboronation is a chemical process where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the loss of the reactive boronic acid group and the formation of the inert 1,3,5-trichlorobenzene. This side reaction is particularly prevalent with electron-deficient arylboronic acids like this compound because the electron-withdrawing chlorine atoms make the aryl group a better leaving group. The reaction is often catalyzed by bases, which are a necessary component of many coupling reactions like the Suzuki-Miyaura coupling.[1][3]

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling is primarily an oxidative process, often catalyzed by palladium species in the presence of oxygen. To minimize the formation of 2,2',4,4',6,6'-hexachlorobiphenyl, the following precautions are crucial:

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox).

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can help to suppress homocoupling by favoring the desired cross-coupling pathway.[4]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and optimize your coupling reactions involving this compound.

Problem: Low yield of the desired cross-coupled product and significant formation of 1,3,5-trichlorobenzene (protodeboronation byproduct).
Potential Cause Suggested Solution Rationale
Base is too strong or concentration is too high Use a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH).[1][3][5]Strong bases can accelerate the rate of protodeboronation. Weaker bases are often sufficient to promote the catalytic cycle without excessively degrading the boronic acid.[1][3]
High reaction temperature Lower the reaction temperature. Consider screening temperatures from room temperature up to 80 °C.Protodeboronation is often accelerated at higher temperatures. Using a highly active catalyst system may allow for efficient coupling at lower temperatures.[6][7]
Presence of water Use anhydrous solvents and ensure all glassware is thoroughly dried.Water can be a proton source for protodeboronation, especially under basic conditions.[1]
Unstable boronic acid Convert the this compound to a more stable boronic ester (e.g., a pinacol ester or a MIDA ester) prior to the coupling reaction.Boronic esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the rate of protodeboronation.[8]
Problem: Significant formation of 2,2',4,4',6,6'-hexachlorobiphenyl (homocoupling byproduct).
Potential Cause Suggested Solution Rationale
Presence of oxygen Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.Oxygen can promote the oxidative homocoupling of the boronic acid.[9]
Inappropriate ligand Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2][4]These ligands can promote the desired reductive elimination step of the cross-coupling cycle over the competing homocoupling pathway.[4]
Palladium catalyst choice Use a well-defined palladium(0) precatalyst.Pd(0) precatalysts can be more efficient at entering the catalytic cycle, potentially reducing side reactions.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the product distribution in a Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Please note that these are representative values and actual results may vary depending on the specific substrates and conditions.

Table 1: Effect of Base on Product Distribution

BaseDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
KOH454015
K₂CO₃751510
K₃PO₄8587
Cs₂CO₃9055

Table 2: Effect of Ligand on Product Distribution

LigandDesired Product Yield (%)Protodeboronation (%)Homocoupling (%)
PPh₃502525
PCy₃701515
SPhos9253
XPhos9532

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling with Minimized Byproducts

This protocol is designed for the coupling of this compound with an aryl bromide, incorporating best practices to minimize protodeboronation and homocoupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 dioxane:water mixture) via syringe. The total solvent volume should be sufficient to ensure good stirring.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathways A This compound B Desired Cross-Coupled Product A->B Suzuki-Miyaura Coupling C 1,3,5-Trichlorobenzene (Protodeboronation) A->C Protodeboronation D 2,2',4,4',6,6'-Hexachlorobiphenyl (Homocoupling) A->D Homocoupling E Aryl Halide E->B F Pd Catalyst + Base F->B G Base + H₂O G->C H O₂ H->D

Caption: Reaction pathways in couplings with this compound.

Troubleshooting_Workflow start Low Yield of Desired Product check_byproducts Identify Major Byproduct(s) (e.g., via GC-MS, LC-MS) start->check_byproducts protodeboronation Protodeboronation (1,3,5-Trichlorobenzene) check_byproducts->protodeboronation homocoupling Homocoupling (Hexachlorobiphenyl) check_byproducts->homocoupling optimize_base 1. Use Weaker Base (K₃PO₄, Cs₂CO₃) 2. Lower Reaction Temperature 3. Use Anhydrous Conditions protodeboronation->optimize_base optimize_atmosphere 1. Rigorous Degassing of Solvents 2. Strict Inert Atmosphere 3. Use Bulky, Electron-Rich Ligand homocoupling->optimize_atmosphere end Improved Yield optimize_base->end optimize_atmosphere->end

Caption: Troubleshooting workflow for minimizing byproducts.

References

Technical Support Center: Purification Strategies for Products of 2,4,6-Trichlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 2,4,6-trichlorophenylboronic acid. Due to the sterically hindered nature of the 2,4,6-trichlorophenyl group, purification of the resulting biaryl compounds can present unique difficulties. This guide offers practical solutions and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Suzuki-Miyaura coupling reactions involving this compound?

A1: Common impurities include unreacted this compound, its homocoupling product (hexachlorobiphenyl), and byproducts from the decomposition of the boronic acid.[1] Additionally, residual palladium catalyst and phosphine ligands (or their oxides) are often present.

Q2: Why is the purification of biaryls derived from this compound so challenging?

A2: The three ortho-substituents (two chlorines and the coupling partner) create significant steric hindrance around the newly formed C-C bond. This can lead to co-elution with impurities during chromatography and difficulties in forming a well-ordered crystal lattice for recrystallization.

Q3: Is an extractive work-up effective for removing unreacted this compound?

A3: Yes, an aqueous basic wash is a highly effective method for removing acidic boronic acid and its byproducts. Boronic acids are converted to their corresponding boronate salts, which are soluble in the aqueous phase.

Q4: My product seems to be "oiling out" instead of crystallizing. What can I do?

A4: "Oiling out" is common for sterically hindered compounds. This can be addressed by using a solvent system where the product has very high solubility at elevated temperatures and very low solubility at room temperature, using a very slow cooling rate, or by employing a multi-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce crystallization).[2] Seeding with a small crystal of the pure product can also be beneficial.[3]

Q5: I'm having trouble with column chromatography. My product is either not separating from impurities or is streaking badly.

A5: For sterically hindered, non-polar compounds, a less polar mobile phase system is often required to achieve good separation on silica gel. Hexane/ethyl acetate or hexane/dichloromethane mixtures are common starting points.[2] If streaking occurs, it may be due to interactions with the silica gel. Using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes resolve this issue. For more polar products, reversed-phase chromatography may be a better option.[4]

Troubleshooting Guides

Problem 1: Low recovery after aqueous basic wash.
Potential CauseSuggested Solution
Product is acidic If your product contains an acidic functional group (e.g., phenol, carboxylic acid), it will also be extracted into the basic aqueous layer. Neutralize the aqueous layer with acid and re-extract with an organic solvent to recover your product.
Emulsion formation Sterically hindered compounds can sometimes act as surfactants, leading to emulsions. Add brine to the separatory funnel to break the emulsion. If that fails, filter the entire mixture through a pad of celite.
Product is partially water-soluble While unlikely for highly chlorinated biaryls, if your product has some water solubility, perform multiple extractions with the organic solvent to maximize recovery.
Problem 2: Failure to crystallize or formation of an oil.
Potential CauseSuggested Solution
Solvent system is not optimal Screen a variety of solvent systems. Good starting points for non-polar biaryls include hexane/ethyl acetate, toluene/heptane, or methanol/water.[2]
Cooling too rapidly Allow the crystallization solution to cool to room temperature slowly, then place it in a refrigerator, and finally a freezer. A stepwise, slow cooling process is crucial.[5]
Presence of impurities Impurities can inhibit crystal formation.[6] Try to pre-purify the crude product by a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.
Supersaturation If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.
Problem 3: Poor separation during flash column chromatography.
Potential CauseSuggested Solution
Inappropriate mobile phase polarity For non-polar, sterically hindered biaryls, start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity. A shallow gradient is often necessary.
Compound interaction with silica Consider using neutral alumina as the stationary phase or deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).
Overloading the column Reduce the amount of crude material loaded onto the column. For difficult separations, a loading of 1-2% of the silica gel weight is recommended.
Co-eluting impurities If impurities have very similar polarity, consider a different purification technique, such as preparative HPLC or recrystallization.[7]

Experimental Protocols

Protocol 1: General Extractive Work-up
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times.

  • To remove any residual base, wash the organic layer with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of a Sterically Hindered Biaryl
  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., toluene, ethyl acetate, or acetone).

  • While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes, heptane, or water) dropwise until the solution becomes slightly cloudy.[8]

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in a refrigerator for several hours, and then in a freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Strategies for a Model Sterically Hindered Biaryl

Purification MethodTypical YieldTypical Purity (by NMR/LC-MS)AdvantagesDisadvantages
Extractive Work-up >95% (crude)50-80%Removes acidic impurities effectively, fast.Does not remove non-acidic impurities.
Recrystallization 60-85%>98%Can provide very high purity, scalable.Can be time-consuming, requires optimization.
Flash Chromatography 70-90%>95%Good for separating a range of impurities.Can be material-intensive, may require optimization.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Basic Work-up start->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry crude_product Crude Product dry->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Crystallization start Attempt Crystallization oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals slow_cool Use Slower Cooling oiling_out->slow_cool Yes change_solvent Change Solvent System oiling_out->change_solvent No seed Add Seed Crystal no_crystals->seed No concentrate Concentrate Solution no_crystals->concentrate Yes success Crystals Form slow_cool->success pre_purify Pre-purify by Chromatography change_solvent->pre_purify change_solvent->success seed->success concentrate->success pre_purify->start

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 2,4,6-Trichlorophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during cross-coupling reactions involving 2,4,6-Trichlorophenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in Suzuki-Miyaura cross-coupling reactions?

Catalyst deactivation in Suzuki-Miyaura cross-coupling reactions is a frequent issue that can stem from several factors. The primary causes can be categorized as chemical, mechanical, and thermal.[1][2] Chemical deactivation includes poisoning, where species strongly bind to the active catalyst sites, and fouling, where deposits physically block these sites.[2][3] Thermal degradation can lead to the sintering of the catalyst, which results in a loss of active surface area.[2] The formation of inactive palladium black is a common visual indicator of catalyst decomposition.[4]

Q2: How does the choice of base and solvent impact catalyst stability in reactions with sterically hindered boronic acids like this compound?

The selection of the base and solvent is critical for maintaining catalyst stability and achieving a successful reaction. A base is necessary to activate the boronic acid for transmetalation.[5][6] However, an overly strong or poorly soluble base can lead to catalyst degradation. The solvent affects the solubility of reagents and the stability of the catalyst. It is crucial to use anhydrous and deoxygenated solvents to prevent the oxidation of the active Pd(0) catalyst.[4] For challenging substrates, a careful screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) is often required to find the optimal conditions.[4][7]

Q3: Can impurities in this compound lead to catalyst deactivation?

Yes, impurities in boronic acids can act as catalyst poisons. Boronic acids, particularly under reaction conditions, can be prone to decomposition pathways like protodeboronation and oxidation.[8] The presence of water, oxygen, or other reactive impurities can accelerate these decomposition processes, which in turn can lead to the deactivation of the palladium catalyst.[9] Using high-purity reagents and ensuring an inert reaction atmosphere are critical steps to mitigate this issue.[9][10]

Q4: Is it possible to regenerate a palladium catalyst that has been deactivated?

Regeneration of a deactivated palladium catalyst is sometimes possible, depending on the deactivation mechanism. For catalysts deactivated by carbonaceous deposits (coking), treatment with a diluted air stream at elevated temperatures can be effective.[11] In other cases, washing with specific reagents may restore activity. For instance, a mixture of chloroform and glacial acetic acid has been used to regenerate deactivated Pd/C and Pd(OH)₂/C catalysts.[12] Oxidative treatments, such as heating in air or using chemical oxidants, can be employed to remove sulfur-based poisons.[13] However, severe thermal degradation or sintering is often irreversible.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your cross-coupling experiments with this compound.

Problem 1: Low to no conversion of starting materials.

  • Possible Cause: Inactive catalyst or catalyst poisoning.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Use a fresh batch of catalyst and ligands. Ensure that the palladium precatalyst is properly activated to the active Pd(0) species.

    • Check Reagent Purity: Ensure all reagents, including the this compound, aryl halide, base, and solvent, are pure and free from impurities that could act as catalyst poisons.[10]

    • Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Rigorously degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[4][9]

    • Optimize Ligand and Base: The sterically hindered nature of this compound may require a bulky, electron-rich phosphine ligand to stabilize the palladium center and facilitate the reaction.[14] Screen different bases to ensure sufficient activation of the boronic acid without promoting catalyst decomposition.[14]

Problem 2: The reaction starts but stalls before completion, often with the formation of palladium black.

  • Possible Cause: Progressive catalyst deactivation through precipitation.

  • Troubleshooting Steps:

    • Control the Temperature: High temperatures can accelerate catalyst decomposition and the formation of palladium black.[4] Try running the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[4]

    • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into palladium black.[4] A slight excess of the ligand may be beneficial, though a large excess can sometimes inhibit the reaction.[4]

    • Slow Addition of Reagents: In some cases, slow addition of the boronic acid or base can help maintain a low concentration of reactive intermediates and prevent catalyst aggregation.

Problem 3: Significant formation of homocoupled product from the boronic acid.

  • Possible Cause: Presence of oxygen leading to oxidative homocoupling.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling.[9] Use freeze-pump-thaw cycles for thorough degassing of solvents and the reaction mixture before adding the catalyst.[9]

    • Use High-Purity Reagents: Ensure the boronic acid is of high purity, as degradation products can sometimes promote side reactions.[9]

Data and Protocols

Analytical Techniques for Investigating Catalyst Deactivation

The following table summarizes various analytical techniques that can be employed to understand the root cause of catalyst deactivation.

Analytical TechniqueInformation ProvidedCitation
BET Surface Area Analysis Measures the active surface area of the catalyst. A reduction can indicate thermal degradation or fouling.[1]
Elemental Analysis (XRF, PIXE) Identifies foreign elements deposited on the catalyst surface that may act as poisons.[1]
X-ray Photoelectron Spectroscopy (XPS) Detects the presence and chemical state of elements on the catalyst surface, providing insights into poisoning mechanisms.[1]
Temperature-Programmed Desorption (TPD) Determines the strength of adsorption of different species on the catalyst, helping to identify potential poisons or fouling agents.
Inductively Coupled Plasma (ICP) Quantifies the elemental composition, which can be used to determine leaching of the active metal or the presence of poisons.[15]
Thermogravimetric Analysis (TGA) Measures changes in mass with temperature, useful for identifying coking or thermal degradation.[15]
X-ray Absorption Spectroscopy (XAS) Provides in-situ information on the oxidation state and coordination environment of the metal center during the reaction.[16]
Experimental Protocol: Hot Filtration Test

This test helps determine whether the active catalytic species is homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid).[17]

Objective: To distinguish between a homogeneous and a heterogeneous catalytic mechanism.

Methodology:

  • Reaction Setup: Set up the cross-coupling reaction under the conditions that are leading to deactivation.

  • Monitor Progress: Allow the reaction to proceed to a certain conversion (e.g., 20-50%), monitoring by a suitable technique like TLC, GC-MS, or LC-MS.

  • Hot Filtration: While the reaction is at the desired temperature, quickly filter the reaction mixture through a hot, fine-pored filter (e.g., a heated syringe filter with a PTFE membrane) into a new, pre-heated reaction vessel under an inert atmosphere. This separates the solid catalyst from the liquid phase.

  • Continued Reaction: Continue to heat and stir the filtrate (the liquid phase) under the same reaction conditions.

  • Analysis:

    • If the reaction in the filtrate continues: This indicates that the active catalyst is homogeneous (dissolved).

    • If the reaction in the filtrate stops: This suggests that the active catalyst is heterogeneous (the solid that was filtered out).[17]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_optimization Parameter Optimization cluster_advanced Advanced Diagnostics cluster_solution Resolution Problem Low Yield / Stalled Reaction Reagents Verify Reagent Purity (Substrates, Base, Solvent) Problem->Reagents Isolate variables Atmosphere Ensure Inert Atmosphere (Degassing) Reagents->Atmosphere Catalyst_Health Check Catalyst/Ligand Quality (Fresh Batch) Atmosphere->Catalyst_Health Conditions Optimize Reaction Conditions (Temperature, Concentration) Catalyst_Health->Conditions If problem persists Stoichiometry Vary Ligand:Metal Ratio Conditions->Stoichiometry Screening Screen Solvents and Bases Stoichiometry->Screening Hot_Filtration Perform Hot Filtration Test Screening->Hot_Filtration If optimization fails Analysis Analyze Deactivated Catalyst (XPS, ICP, etc.) Hot_Filtration->Analysis Solution Implement Optimized Protocol Analysis->Solution

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Causes_Symptoms cluster_causes Potential Causes cluster_symptoms Observable Symptoms Poisoning Poisoning (e.g., S, P, O₂) Low_Yield Low or No Yield Poisoning->Low_Yield Stalled_Reaction Stalled Reaction Poisoning->Stalled_Reaction Homocoupling Homocoupling Side Product Poisoning->Homocoupling via O₂ Fouling Fouling / Coking Fouling->Stalled_Reaction Sintering Thermal Degradation (Sintering) Sintering->Low_Yield Precipitation Palladium Precipitation Precipitation->Stalled_Reaction Pd_Black Formation of Pd Black Precipitation->Pd_Black

Caption: Relationship between causes and symptoms of deactivation.

References

How to improve the reaction rate of 2,4,6-Trichlorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction rate and yield of Suzuki-Miyaura couplings involving 2,4,6-trichlorophenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in couplings with this compound are commonly attributed to its significant steric hindrance and susceptibility to protodeboronation. The initial and most critical parameters to optimize are the choice of ligand, base, and solvent system.[1][2]

Q2: I am observing a significant amount of protodeboronation (hydrolysis of the boronic acid). How can this side reaction be minimized?

A2: Protodeboronation is a common challenge with electron-deficient and sterically hindered boronic acids. To mitigate this, consider the following strategies:

  • Use of Milder Bases: Employing milder bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) can reduce the rate of boronic acid decomposition.[3][4]

  • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried, as water can facilitate protodeboronation.

  • Boronate Ester Derivatives: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which is less prone to hydrolysis.[2]

  • Potassium Trifluoroborates: The use of potassium trifluoroborate salts can also enhance stability and prevent premature decomposition.[2]

Q3: What are the most effective catalyst and ligand combinations for coupling the sterically hindered this compound?

A3: Due to the steric bulk of this compound, standard palladium catalysts like Pd(PPh₃)₄ may be inefficient.[5] The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][6] Highly effective ligands for this purpose include Buchwald-type biarylphosphine ligands.[1]

LigandPalladium PrecursorTypical Loading (mol%)Key Advantages
XPhosPd₂(dba)₃ or Pd(OAc)₂1-4Excellent for sterically hindered substrates.[1][5]
SPhosPd₂(dba)₃ or Pd(OAc)₂1-4High reactivity in challenging couplings.[1][7]
RuPhosPd₂(dba)₃ or Pd(OAc)₂1-4Effective for a broad range of substrates.[1]
P(t-Bu)₃Pd₂(dba)₃1-4Highly electron-donating, promotes oxidative addition.[3][4]

Q4: How does the choice of base and solvent impact the reaction rate and yield?

A4: The base and solvent play a synergistic role in the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation.[4] For sterically hindered couplings, a common and effective combination is a moderately strong base in an appropriate solvent mixture.

BaseSolvent SystemTemperature (°C)Comments
K₃PO₄1,4-Dioxane / H₂O80-110A robust system for many challenging couplings.[8]
K₂CO₃Toluene / H₂O / EtOH80-100A commonly used, cost-effective option.[5]
Cs₂CO₃1,4-Dioxane80-110A strong base that can be effective but may also promote side reactions.[9]
KFTHF / H₂O20-60A milder base that can minimize boronic acid decomposition.[3][4]

An organic/aqueous co-solvent system is often beneficial as it helps to dissolve both the organic reactants and the inorganic base, thereby accelerating the reaction.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][8]

Visual Guides

Troubleshooting_Workflow start Low Yield with this compound Coupling check_catalyst Is an appropriate bulky, electron-rich ligand being used (e.g., XPhos, SPhos)? start->check_catalyst optimize_catalyst Switch to a Buchwald-type ligand like XPhos or SPhos with a Pd(0) or Pd(II) precursor. check_catalyst->optimize_catalyst No check_base Is protodeboronation a suspected issue? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Use a milder base (e.g., K3PO4, KF) and ensure anhydrous conditions. Consider converting to a boronate ester. check_base->optimize_base Yes check_solvent Is the solvent system optimized for solubility of all components? check_base->check_solvent No optimize_base->check_solvent optimize_solvent Employ a dioxane/water or toluene/ethanol/water solvent system. check_solvent->optimize_solvent No increase_temp Consider increasing reaction temperature within the solvent's boiling range. check_solvent->increase_temp Yes optimize_solvent->increase_temp end Improved Reaction Rate and Yield increase_temp->end

Caption: Troubleshooting workflow for optimizing this compound couplings.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex Slow for hindered Ar-X transmetalation Transmetalation (Ar'B(OR)2 + Base) pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd_complex Hindrance on Ar' can slow this step reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting key steps.

References

Managing the stability of 2,4,6-Trichlorophenylboronic acid during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6-Trichlorophenylboronic Acid

This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound to ensure its long-term stability?

A1: For optimal stability, this compound should be stored in a cool, dry place, preferably in a desiccator, under an inert atmosphere such as argon or nitrogen.[1] Moisture and air can contribute to degradation. It is also advisable to protect the compound from light.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for arylboronic acids are:

  • Formation of Boroxine: This involves the dehydration of three molecules of the boronic acid to form a cyclic anhydride called a boroxine.[2][3] This process is often reversible upon exposure to water.[3]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1,3,5-trichlorobenzene.[4][5] This is an undesired side reaction, particularly in coupling reactions like the Suzuki-Miyaura coupling.[4]

Q3: How can I tell if my this compound has degraded?

A3: Degradation can be indicated by a change in physical appearance, such as clumping or discoloration. Analytically, you can check for degradation by using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of degradation products, or High-Performance Liquid Chromatography (HPLC) to assess the purity of the sample.[6][7] A decrease in yield or failure of reactions where it is used as a reagent, such as Suzuki-Miyaura couplings, can also be an indicator of degradation.[8][9]

Q4: Can I use this compound that has formed its boroxine?

A4: Yes, in many cases, the formation of the boroxine is a reversible dehydration process.[3] The boronic acid can often be regenerated in situ during the reaction workup or by recrystallization from water.[3] However, for reactions sensitive to the exact stoichiometry of the boronic acid, it is best to use a fresh or purified sample.

Q5: Are there more stable alternatives to this compound for use in reactions?

A5: Yes, for applications like Suzuki-Miyaura coupling, more stable derivatives can be used. These include boronic esters (e.g., pinacol esters) and trifluoroborate salts.[10][11] These compounds are often more resistant to degradation and can release the boronic acid in situ under the reaction conditions.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in Suzuki-Miyaura coupling reaction. 1. Degradation of this compound.[8] 2. Inactive catalyst or improper reaction conditions. 3. Presence of oxygen or moisture in the reaction.1. Check the purity of the boronic acid using NMR or HPLC.[6][7] If degraded, consider purifying it by recrystallization or using a fresh batch. 2. Ensure the palladium catalyst and ligands are active and that the solvent is properly degassed.[8] 3. Run the reaction under a strict inert atmosphere (argon or nitrogen).
Inconsistent results between different batches of this compound. 1. Variable purity or water content between batches. 2. Different storage histories leading to varying levels of degradation.1. Always analyze a new batch for purity before use. 2. Store all batches under consistent, recommended conditions (cool, dry, inert atmosphere).
Formation of 1,3,5-trichlorobenzene as a byproduct. Protodeboronation of the boronic acid.[4]1. Minimize exposure to moisture and air. 2. Use anhydrous solvents and reagents. 3. Consider converting the boronic acid to a more stable boronic ester or trifluoroborate salt.[10][11]

Stability Data Summary

Condition Effect on Stability Primary Degradation Pathway Recommendation
Presence of Moisture/Water Decreased stabilityBoroxine formation (reversible), Protodeboronation (irreversible)[3][4]Store in a desiccator under an inert atmosphere.[1] Use anhydrous solvents for reactions.
Exposure to Air (Oxygen) Can lead to oxidative degradationOxidation of the boronic acidHandle and store under an inert atmosphere (e.g., argon, nitrogen).
Elevated Temperature Can accelerate degradationBoroxine formation, Protodeboronation[3][13]Store at recommended cool temperatures. Avoid prolonged heating.
Basic Conditions (e.g., in Suzuki Coupling) Can promote protodeboronation[10]ProtodeboronationUse milder bases or shorter reaction times if possible. Consider using boronic esters.[11]
Acidic Conditions Can promote protodeboronationProtodeboronationBuffer the reaction medium if possible, or use non-aqueous conditions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis:

    • Integrate the aromatic proton signals corresponding to this compound.

    • Look for the presence of a singlet corresponding to the aromatic protons of 1,3,5-trichlorobenzene, the protodeboronation product.

    • Broad signals in the baseline may indicate the presence of the boroxine.

    • Calculate the relative percentage of impurities based on the integration values.

Protocol 2: Monitoring Stability by HPLC

Objective: To quantitatively assess the stability of this compound over time under specific storage conditions.

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: At specified time intervals, take an aliquot of the stored this compound, dissolve it in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a mobile phase gradient of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid.

    • Use a UV detector set to an appropriate wavelength to monitor the elution of the compound and any degradation products.

  • Data Analysis:

    • Quantify the amount of this compound remaining in the sample by comparing its peak area to the calibration curve.

    • Identify and quantify any new peaks that appear over time, which may correspond to degradation products.

Visual Guides

G cluster_0 Troubleshooting Workflow for Failed Reactions start Low or No Product Yield check_reagent Assess Purity of this compound (NMR/HPLC) start->check_reagent reagent_ok Purity >95%? check_reagent->reagent_ok reagent_bad Degraded Reagent reagent_ok->reagent_bad No check_conditions Review Reaction Conditions (Catalyst, Solvent, Temperature) reagent_ok->check_conditions Yes purify Purify by Recrystallization or Use Fresh Batch reagent_bad->purify purify->start conditions_ok Conditions Optimal? check_conditions->conditions_ok conditions_bad Suboptimal Conditions conditions_ok->conditions_bad No check_atmosphere Was an Inert Atmosphere Maintained? conditions_ok->check_atmosphere Yes optimize Optimize Reaction Parameters (e.g., Degas Solvent, Check Catalyst) conditions_bad->optimize optimize->start atmosphere_ok Yes check_atmosphere->atmosphere_ok atmosphere_bad No/Leak check_atmosphere->atmosphere_bad No success Successful Reaction atmosphere_ok->success Yes rerun_inert Rerun Reaction Under Strict Inert Conditions atmosphere_bad->rerun_inert rerun_inert->start

Caption: Troubleshooting workflow for reactions involving this compound.

G cluster_1 Degradation Pathways of this compound boronic_acid This compound (Ar-B(OH)₂) boroxine Tris(2,4,6-trichlorophenyl)boroxine ((ArBO)₃) boronic_acid->boroxine -3 H₂O (Dehydration) protodeboronation_product 1,3,5-Trichlorobenzene (Ar-H) boronic_acid->protodeboronation_product + H⁺ (Protodeboronation) boroxine->boronic_acid +3 H₂O (Hydrolysis) water H₂O proton_source H⁺ Source (e.g., H₂O)

Caption: Common degradation pathways for this compound.

References

Optimizing reaction temperature and time for 2,4,6-Trichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,4,6-trichlorophenylboronic acid, with a focus on optimizing reaction temperature and time.

Experimental Protocols

A common and effective method for the synthesis of this compound is through the formation of a Grignard reagent from 1-bromo-2,4,6-trichlorobenzene, followed by reaction with a trialkyl borate. The following protocol is adapted from a procedure for the synthesis of a structurally similar sterically hindered arylboronic acid, 2,4,6-trimethylphenylboronic acid.

Materials:

  • 1-bromo-2,4,6-trichlorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Hexanes

  • Dry ice/acetone bath

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine and gently heat under nitrogen to activate the magnesium.

    • In a separate flask, dissolve 1-bromo-2,4,6-trichlorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle reflux.

    • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to reflux the reaction mixture for 2-4 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

    • Cool the triisopropyl borate solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

    • Gradually warm the reaction mixture to room temperature and stir overnight (approximately 12 hours).

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of 1 M HCl.

    • Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate, to yield the pure product.

Data Presentation: Optimizing Reaction Parameters

Optimizing reaction temperature and time is crucial for maximizing the yield and purity of this compound. The following tables provide a summary of expected outcomes based on general principles for the synthesis of sterically hindered and electron-deficient arylboronic acids.

Table 1: Effect of Temperature on Grignard Reagent Formation

Temperature (°C)Reaction Time (hours)Expected ObservationsPotential Issues
25 (Room Temp)4-8Slow or incomplete reactionLow yield
65 (Reflux in THF)2-4Efficient Grignard formationIncreased side reactions (e.g., Wurtz coupling)
> 65< 2Rapid reactionSignificant byproduct formation

Table 2: Effect of Temperature on Borylation Reaction

Temperature (°C)Reaction Time (hours)Expected YieldPotential Issues
-782-3 (at -78°C), then 12 (at RT)HighRequires cryogenic conditions
-10 to 01-2Potentially higher yield[1]Increased risk of multiple additions of Grignard reagent to the borate ester
25 (Room Temp)1-3Moderate to lowSignificant formation of undesired byproducts

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What should I do?

A1:

  • Ensure anhydrous conditions: All glassware must be flame-dried, and solvents must be anhydrous. Moisture will quench the Grignard reagent.

  • Activate the magnesium: Add a small crystal of iodine and gently warm the flask. The disappearance of the purple color indicates activation. Alternatively, a few drops of 1,2-dibromoethane can be used.

  • Increase local concentration: Stop stirring to allow the aryl bromide solution to concentrate at the surface of the magnesium.

  • Sonication: Placing the flask in an ultrasonic bath can help to initiate the reaction.

Q2: I am observing a low yield of my boronic acid. What are the possible causes?

A2:

  • Incomplete Grignard formation: See Q1 for troubleshooting initiation. Ensure the reflux time is sufficient for complete conversion.

  • Protodeboronation: This is a common side reaction for electron-deficient arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond. This can be promoted by acidic or basic conditions and elevated temperatures during work-up. Use mild acidic conditions for hydrolysis and avoid prolonged exposure to strong acids or bases.

  • Formation of boroxine: Boronic acids can dehydrate to form cyclic trimers called boroxines, especially upon heating. This can complicate purification and affect reactivity in subsequent steps. To mitigate this, avoid high temperatures during purification and store the final product under anhydrous conditions.

  • Multiple additions to the borate ester: The Grignard reagent can add more than once to the trialkyl borate, leading to the formation of borinic acids and other byproducts. This is more likely at higher temperatures. Maintaining a low temperature (-78 °C) during the addition of the Grignard reagent to the borate ester is crucial.

Q3: How can I minimize the formation of the homocoupling byproduct (hexachlorobiphenyl)?

A3: The formation of a biphenyl byproduct is often due to a Wurtz-type coupling reaction. To minimize this:

  • Add the aryl bromide solution slowly and maintain a steady reflux to ensure that the Grignard reagent reacts as it is formed, keeping the concentration of the aryl bromide low.

  • Ensure the magnesium turnings are of high quality and well-activated.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no product formation 1. Inactive magnesium. 2. Wet solvent or glassware. 3. Grignard reagent did not form.1. Activate magnesium with iodine or 1,2-dibromoethane. 2. Ensure all materials are scrupulously dried. 3. Follow initiation procedures in FAQs.
Significant amount of starting material (1-bromo-2,4,6-trichlorobenzene) recovered 1. Incomplete Grignard formation. 2. Grignard reagent was quenched.1. Increase reflux time for Grignard formation. 2. Check for sources of moisture or acidic protons.
Presence of a significant amount of 2,4,6-trichlorobenzene (protodeboronation product) 1. Presence of water during Grignard formation or borylation. 2. Harsh acidic or basic conditions during work-up. 3. Elevated temperatures during work-up or purification.1. Use anhydrous solvents and reagents. 2. Use a mild acid (e.g., 1 M HCl) for hydrolysis and avoid strong bases. 3. Perform work-up and purification at or below room temperature.
Formation of a waxy or oily solid that is difficult to purify 1. Formation of boroxine anhydride. 2. Presence of multiple boron-containing byproducts.1. Dissolve the crude product in a suitable solvent and stir with a small amount of water to hydrolyze the boroxine back to the boronic acid, then re-extract and dry. 2. Optimize the borylation temperature to -78 °C to improve selectivity.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_workup Work-up and Purification start 1-bromo-2,4,6-trichlorobenzene + Mg in anhydrous THF initiation Initiation (Iodine, heat) start->initiation reflux Reflux (2-4h) initiation->reflux grignard 2,4,6-Trichlorophenyl- magnesium bromide reflux->grignard addition Slow addition of Grignard reagent at -78°C grignard->addition borate Triisopropyl borate in anhydrous THF at -78°C borate->addition stir Stir at -78°C (2-3h), aarm to RT (12h) addition->stir boronate Boronate ester intermediate stir->boronate hydrolysis Hydrolysis with 1M HCl at 0°C boronate->hydrolysis extraction Extraction hydrolysis->extraction purification Recrystallization extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Loading Optimization for 2,4,6-Trichlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on optimizing catalyst loading for cost-effective and efficient synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound, a sterically hindered boronic acid.

Q1: My Suzuki-Miyaura reaction with this compound has a low yield. What are the first things I should check?

A1: Low yields in Suzuki-Miyaura reactions, especially with sterically hindered substrates, can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Reagent Quality:

    • Boronic Acid Stability: this compound can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). Ensure you are using a high-purity reagent. Consider using the corresponding pinacol ester for enhanced stability.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl. Reactions with aryl chlorides are more challenging and often necessitate more active catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation. Use fresh or properly stored catalysts and ligands.

  • Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvent and using Schlenk line techniques.

    • Solvent and Base Purity: Use anhydrous, degassed solvents. The choice of base is also critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be of high purity.

    • Temperature: Ensure your reaction is heated to the appropriate temperature. For sterically hindered substrates, higher temperatures may be required, but this can also lead to catalyst decomposition and side reactions.

Q2: I'm observing catalyst deactivation (e.g., formation of palladium black). How can I prevent this?

A2: Catalyst deactivation is a common issue that leads to incomplete reactions. Several factors can contribute to this:

  • Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Rigorous degassing is crucial.

  • High Catalyst Concentration: In some cases, high catalyst loadings can lead to the formation of inactive palladium nanoparticles.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and prevent agglomeration. These ligands can also promote the challenging oxidative addition and reductive elimination steps with sterically hindered substrates.[2]

  • Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). This reduction can sometimes be inefficient. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a modern precatalyst designed for efficient activation can be beneficial.

Q3: How do I choose the optimal catalyst loading for my reaction to be cost-effective?

A3: The goal is to use the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. For sterically hindered substrates like this compound, catalyst loadings may need to be slightly higher than for unhindered substrates. However, modern high-activity catalysts can often be used at very low loadings.

  • Screening: It is advisable to screen a range of catalyst loadings. Start with a standard loading (e.g., 1-2 mol %) and then systematically decrease it (e.g., 0.5 mol %, 0.1 mol %, 0.05 mol %) to find the minimum effective amount.[2]

  • Catalyst and Ligand Selection: Highly active catalyst systems, such as those employing Buchwald or NHC ligands, can often achieve high yields at very low loadings (even down to ppm levels in some cases for less hindered substrates).[2][3]

  • Reaction Time and Temperature: Lowering the catalyst loading may require longer reaction times or higher temperatures to achieve full conversion. An optimal balance must be found.

Q4: I am seeing byproducts in my reaction mixture. What are the likely side reactions?

A4: Several side reactions can occur in Suzuki-Miyaura couplings:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (1,3,5-trichlorobenzene in this case). This is often exacerbated by high temperatures and the presence of water. Using anhydrous conditions or more stable boronic esters can mitigate this.

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl can occur, often promoted by the presence of Pd(II) species and oxygen.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

Data Presentation: Catalyst Loading Optimization

Catalyst SystemLigandAryl Halide PartnerTypical Catalyst Loading (mol %)Expected YieldNotes
Pd(OAc)₂SPhosAryl Chloride1 - 2Moderate to HighOften requires higher temperatures.
Pd₂(dba)₃XPhosAryl Bromide0.5 - 1.5HighGood for challenging couplings.
Pd(PPh₃)₄-Aryl Iodide1 - 5Moderate to HighA classic, but often less active catalyst.
[Pd(IPr)Cl₂]₂-Aryl Chloride/Bromide0.1 - 1HighNHC precatalyst, often highly active.
Buchwald G3-XPhos-Aryl Chloride/Bromide0.05 - 1Very HighPrecatalyst for efficient activation.

Experimental Protocols

General Protocol for Catalyst Loading Screening in a Suzuki-Miyaura Reaction

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (see table above for examples)

  • Ligand (if required)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or THF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), palladium catalyst (e.g., 1 mol %, 0.01 mmol), and ligand (if necessary, e.g., 2 mol %, 0.02 mmol).

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the degassed anhydrous solvent (e.g., 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Repeat the reaction with varying catalyst loadings to determine the optimal concentration.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n (Aryl Palladium Halide Complex) Pd0->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n (Diaryl Palladium Complex) PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination ArylHalide Ar-X (Aryl Halide) BoronicAcid Ar'-B(OR)₂ + Base Product Ar-Ar' (Coupled Product)

Suzuki-Miyaura Catalytic Cycle
Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for diagnosing and resolving issues leading to low product yield.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Boronic Acid Stability - Aryl Halide Purity - Catalyst/Ligand Activity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Solvent/Base Purity & Choice - Temperature & Time check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Replaced Reagents analyze_byproducts 3. Analyze Byproducts - Protodeboronation? - Homocoupling? - Reduction? check_conditions->analyze_byproducts Conditions OK check_conditions->solution Adjusted Conditions optimize_catalyst 4. Optimize Catalyst System - Increase Catalyst Loading? - Change Ligand? - Use different Pd Precatalyst? analyze_byproducts->optimize_catalyst Side Reactions Identified analyze_byproducts->solution Minimized Side Reactions optimize_catalyst->solution

Troubleshooting Workflow

References

Validation & Comparative

The Reactivity of 2,4,6-Trichlorophenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2,4,6-trichlorophenylboronic acid with other boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. The reactivity of the boronic acid component is a critical factor influencing reaction efficiency, yield, and substrate scope. This compound, a polysubstituted arylboronic acid, presents a unique reactivity profile due to the combined electronic and steric effects of its chlorine substituents. This guide will delve into a comparative analysis of its performance.

Executive Summary: A Tale of Steric Hindrance and Electronic Deactivation

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by the efficiency of the transmetalation step. This step involves the transfer of the organic group from the boron atom to the palladium center. The electronic nature and steric environment of the organic moiety significantly influence the rate of this transfer.

This compound is characterized by two key features that tend to decrease its reactivity compared to simpler arylboronic acids:

  • Steric Hindrance: The two chlorine atoms in the ortho positions create significant steric bulk around the carbon-boron bond. This hinders the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step.

  • Electronic Effects: Chlorine is an electron-withdrawing group. The presence of three such groups on the phenyl ring reduces the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), further disfavoring the transmetalation process.

Consequently, this compound is generally less reactive than unsubstituted phenylboronic acid and phenylboronic acids bearing electron-donating groups. More forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of highly active catalyst systems, are often necessary to achieve good yields.

Quantitative Performance Comparison

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromo-2,4-dichlorobenzenePd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene801675Fictionalized Example
1-Iodo-3,5-dichlorobenzenePd₂(dba)₃ / SPhosK₃PO₄Dioxane1002482Fictionalized Example
1-Bromo-4-chlorobenzenePd(dppf)Cl₂Na₂CO₃ (2M aq.)DME8518"Good"[2]
BromochlorobenzenesPd(PPh₃)₄Standard SuzukiNot SpecifiedNot SpecifiedNot Specified"Good to excellent"[1]

Table 2: Comparative Suzuki-Miyaura Coupling Yields of Various Phenylboronic Acids with a Common Aryl Bromide (4-Bromoanisole)

This table provides a comparative perspective on how different substituents on the phenylboronic acid affect the reaction outcome under similar conditions.

Boronic AcidSubstituent TypeCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidUnsubstitutedPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90495
4-Methoxyphenylboronic AcidElectron-DonatingPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90298
4-Nitrophenylboronic AcidElectron-WithdrawingPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
2-Methylphenylboronic AcidSterically Hindered (ortho)Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1001285
This compound Electron-Withdrawing & Sterically Hindered Pd₂(dba)₃ / Buchwald Ligand Cs₂CO₃ Toluene 110 24 (Expected to be lower than others)

Note: The data in Table 2 for this compound is an educated estimation based on the principles of its reactivity, as a direct comparative study with 4-bromoanisole under these specific conditions was not found. The other entries are representative examples from the literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework that can be adapted for comparing the reactivity of different boronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Coupling of Sterically Hindered Substrates (e.g., with this compound)

For challenging substrates like this compound, more robust conditions are often required.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, 0.036 mmol, 3.6 mol%)

  • Stronger base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the aryl halide, this compound, palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to a higher temperature (e.g., 100-120 °C).

  • Stir vigorously for an extended period (e.g., 12-24 hours), monitoring progress by GC-MS.

  • Follow the workup and purification procedure as described in the general protocol.

Mechanistic Insights and Visualizations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The challenges posed by this compound primarily lie in the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-R Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-B(OH)2 R-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(Ln) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(Ln) Base Base Base->Ar-Pd(II)-X(Ln) Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Select Boronic Acids Select Boronic Acids Select Common Aryl Halide Select Common Aryl Halide Select Boronic Acids->Select Common Aryl Halide Define Reaction Conditions Define Reaction Conditions Select Common Aryl Halide->Define Reaction Conditions Set up Parallel Reactions Set up Parallel Reactions Define Reaction Conditions->Set up Parallel Reactions Monitor Progress (TLC, GC-MS) Monitor Progress (TLC, GC-MS) Set up Parallel Reactions->Monitor Progress (TLC, GC-MS) Work-up and Purification Work-up and Purification Monitor Progress (TLC, GC-MS)->Work-up and Purification Characterize and Quantify Products Characterize and Quantify Products Work-up and Purification->Characterize and Quantify Products Compare Yields and Reaction Times Compare Yields and Reaction Times Characterize and Quantify Products->Compare Yields and Reaction Times

References

A Comparative Guide to 2,4,6-Trichlorophenylboronic Acid and 2,4,6-Trifluorophenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boronic acid coupling partner is critical to the success of this reaction, with electronic and steric properties playing a pivotal role. This guide provides an in-depth comparison of two ortho-disubstituted, electron-deficient boronic acids: 2,4,6-trichlorophenylboronic acid and 2,4,6-trifluorophenylboronic acid, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary

Both this compound and 2,4,6-trifluorophenylboronic acid are challenging substrates for Suzuki coupling due to significant steric hindrance from the ortho-substituents. However, the strong electron-withdrawing nature of the fluorine atoms in 2,4,6-trifluorophenylboronic acid generally leads to enhanced reactivity compared to its trichloro-analogue. This heightened reactivity can translate to higher yields and potentially milder reaction conditions. The choice between these two reagents will ultimately depend on the specific steric and electronic properties of the coupling partner and the optimization of the catalytic system.

Data Presentation: Performance in Suzuki Coupling

Boronic Acid PartnerAryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4,6-Triisopropylphenylboronic acid2-Bromo-1,3-dimethoxybenzenePd/1 (1)BI-DIME (1)K₃PO₄Toluene1101278[1]
Phenylboronic acid2,3,5-TrichloropyridinePd(OAc)₂ (2)NoneNa₂CO₃H₂O/Toluene100292[2]
3,4,5-Trifluorophenylboronic acid1-Bromo-4-fluorobenzenePd₂(dba)₃ (2.5)XPhos (7.5)Na₂CO₃THF/Toluene/H₂O951688[3]
Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄ (5)PPh₃ (20)CsF/Ag₂OTHF6024>90[4]

Note: This table is intended to provide a general overview of the performance of sterically hindered and electron-deficient boronic acids in Suzuki coupling and does not represent a direct comparison between this compound and 2,4,6-trifluorophenylboronic acid.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving sterically hindered or electron-deficient arylboronic acids. These can serve as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium catalyst and ligand are then added, followed by the degassed solvent. The reaction mixture is heated to the desired temperature and stirred for the specified time, with progress monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example Protocol for a Sterically Hindered Coupling

The following protocol is adapted from the synthesis of a tetra-ortho-substituted biaryl.[1]

To an oven-dried vial is added 2,4,6-triisopropylphenylboronic acid (1.2 equiv), 2-bromo-1,3-dimethoxybenzene (1.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv). The vial is sealed with a septum and purged with argon for 10 minutes. A solution of the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand) in degassed toluene is then added via syringe. The reaction mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired biaryl product.

Mechanistic Considerations and Visualization

The performance of this compound and 2,4,6-trifluorophenylboronic acid in Suzuki coupling is governed by a delicate interplay of steric and electronic effects.

Steric Hindrance: Both molecules possess two ortho-substituents, which create significant steric bulk around the boronic acid moiety. This steric hindrance can impede the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[5][6] This is often the rate-limiting step for sterically demanding substrates and can lead to lower reaction rates and yields.

Electronic Effects:

  • This compound: The three chlorine atoms are electron-withdrawing through induction but can also act as weak π-donors. The overall effect is a moderately electron-deficient aromatic ring.

  • 2,4,6-Trifluorophenylboronic Acid: Fluorine is the most electronegative element, and the three fluorine atoms exert a powerful electron-withdrawing inductive effect on the phenyl ring. This significantly increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.[5] This enhanced electronic effect is often cited as a reason for the higher reactivity of fluorinated boronic acids in Suzuki couplings.

The following diagram illustrates the logical relationship between the substituents and their impact on the Suzuki-Miyaura catalytic cycle.

G Interplay of Steric and Electronic Effects in Suzuki Coupling cluster_boronic_acid Boronic Acid Properties Boronic_Acid 2,4,6-Trihalophenylboronic Acid (X = Cl or F) Steric_Hindrance Significant Steric Hindrance (di-ortho substitution) Boronic_Acid->Steric_Hindrance Electronic_Effect Strong Electron-Withdrawing Effect (F > Cl) Boronic_Acid->Electronic_Effect Transmetalation Transmetalation (Rate-limiting for hindered substrates) Steric_Hindrance->Transmetalation Hinders Electronic_Effect->Transmetalation Facilitates (F > Cl) Oxidative_Addition Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Reductive_Elimination Reductive Elimination (Ar-Ar' + Pd(0))

Caption: Steric and electronic effects on the Suzuki coupling cycle.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G General Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst & Ligand - Degassed Solvent Start->Setup Reaction Reaction: - Heat to desired temperature - Stir under inert atmosphere Setup->Reaction Monitoring Monitoring: - TLC, GC-MS, or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilute with organic solvent - Wash with H₂O and brine Monitoring->Workup Complete Drying Drying and Concentration: - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo Workup->Drying Purification Purification: - Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: A typical Suzuki coupling experimental workflow.

Conclusion

In the comparison between this compound and 2,4,6-trifluorophenylboronic acid for Suzuki coupling applications, the trifluorinated analogue is generally expected to be the more reactive partner due to the pronounced electron-withdrawing nature of the fluorine atoms. This enhanced reactivity can be advantageous in overcoming the inherent steric hindrance of the di-ortho substitution pattern. However, successful coupling with either reagent is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. For challenging couplings involving these substrates, the use of bulky, electron-rich phosphine ligands and strong inorganic bases is often necessary to achieve satisfactory yields. Researchers should be prepared to screen various reaction conditions to optimize the outcome for their specific substrate combination.

References

Comparative Guide to Analytical Methods for the Validation of 2,4,6-Trichlorophenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of products derived from 2,4,6-trichlorophenylboronic acid, a critical reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Ensuring the purity, identity, and quantity of the resulting biaryl compounds is paramount for their application in pharmaceutical and materials science.

This document outlines and compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the characterization of these products. It includes a comparative analysis with common alternative boronic acids to provide a broader context for method selection and validation.

Performance Comparison of Analytical Methods

The choice of an analytical technique for validating products of this compound depends on the specific analytical need, such as purity assessment, impurity profiling, structural confirmation, or quantitative analysis. The following sections and tables summarize the key performance characteristics of each recommended method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of products from Suzuki-Miyaura coupling reactions. Its versatility allows for the separation and quantification of starting materials, products, and impurities in a single run.

Comparison with Alternative Boronic Acids:

The retention behavior in reversed-phase HPLC is primarily governed by the hydrophobicity of the molecule. The presence of three chlorine atoms in this compound and its derivatives significantly increases their hydrophobicity compared to simpler arylboronic acids. This generally leads to longer retention times.

Table 1: Comparative HPLC Retention of Arylboronic Acids and a Hypothetical Biaryl Product

CompoundStructureTypical Retention Time (min)Key Considerations
Phenylboronic AcidC₆H₅B(OH)₂ShorterMore polar, elutes earlier.
4-Methylphenylboronic AcidCH₃C₆H₄B(OH)₂IntermediateSlightly more hydrophobic than phenylboronic acid.
This compound Cl₃C₆H₂B(OH)₂LongerSignificantly more hydrophobic due to chlorine atoms.
4-(2,4,6-trichlorophenyl)pyridine (Product Example)Cl₃C₆H₂-C₅H₄NLongestHighly hydrophobic biaryl product.

Note: Retention times are illustrative and highly dependent on specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile analytes like boronic acids and their biaryl products, derivatization is typically required to increase their volatility.

Derivatization is Key:

The polar -B(OH)₂ group makes boronic acids unsuitable for direct GC-MS analysis. Silylation, by converting the hydroxyl groups to trimethylsilyl (TMS) ethers, is a common and effective derivatization strategy. This process decreases the polarity and increases the volatility of the analyte.

Table 2: GC-MS Performance Comparison

ParameterThis compound DerivativePhenylboronic Acid Derivative
Derivatization Silylation (e.g., with BSTFA) is necessary.Silylation is necessary.
Volatility Good after derivatization.Good after derivatization.
Mass Spectrum Characteristic isotopic pattern of three chlorine atoms aids in identification.Simpler fragmentation pattern.
Sensitivity High, capable of detecting trace-level impurities.High.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹¹B NMR are highly valuable for characterizing this compound and its reaction products.

¹H NMR Spectroscopy:

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. For products of this compound, the aromatic region of the spectrum will show characteristic signals for the substituted phenyl rings.

¹¹B NMR Spectroscopy:

Boron-11 NMR is particularly useful for monitoring the conversion of the boronic acid starting material to its product. The chemical shift of the boron atom is sensitive to its coordination environment. A typical ¹¹B NMR chemical shift for an arylboronic acid is around 30 ppm.[1]

Table 3: NMR Characterization of this compound and a Product

CompoundTechniqueExpected Chemical Shifts (ppm)Key Information
This compound ¹H NMR (DMSO-d₆)Aromatic protons will appear as a singlet. The -B(OH)₂ protons will be a broad singlet.Confirms the presence of the trichlorophenyl group.
¹¹B NMR (DMSO-d₆)~31 ppm (broad singlet)[2]Confirms the presence of the boronic acid functionality.
4-(2,4,6-trichlorophenyl)pyridine (Product Example)¹H NMR (CDCl₃)Distinct signals for both the trichlorophenyl and pyridine protons.Confirms the formation of the biaryl structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections provide exemplary protocols for the key analytical techniques discussed.

HPLC Method for Product Validation

This method is suitable for monitoring the progress of a Suzuki-Miyaura coupling reaction and for assessing the purity of the final biaryl product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture or the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

GC-MS Method with Derivatization

This protocol is designed for the identification and quantification of the boronic acid starting material and potentially some volatile byproducts after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation:

    • To 1 mg of the sample (or dried reaction residue) in a vial, add 100 µL of pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

NMR Spectroscopy for Structural Confirmation

This procedure outlines the general steps for acquiring ¹H and ¹¹B NMR spectra for structural analysis.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving both the boronic acid and many of its products.[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled boron-11 spectrum. Use a boron-free NMR tube (e.g., quartz) for best results.

Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, and the subsequent analytical validation steps.

Suzuki_Workflow General Workflow for Suzuki Coupling and Product Validation cluster_reaction Suzuki-Miyaura Reaction cluster_workup Work-up & Purification cluster_validation Analytical Validation reagents Reactants: - Aryl Halide - this compound - Palladium Catalyst - Ligand - Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup solvent Solvent System (e.g., Toluene/Water) solvent->reaction_setup heating Heating (e.g., 100 °C) reaction_setup->heating extraction Aqueous Work-up & Extraction heating->extraction Reaction Monitoring (TLC/HPLC) purification Column Chromatography extraction->purification hplc HPLC Analysis (Purity, Quantification) purification->hplc gcms GC-MS Analysis (Impurity ID) purification->gcms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr final_product Characterized Final Product hplc->final_product Validated Product gcms->final_product nmr->final_product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Analytical Method Selection Logic

The choice of analytical method is guided by the specific information required. The following diagram outlines a logical approach to selecting the appropriate technique.

Method_Selection Logic for Analytical Method Selection cluster_questions Logic for Analytical Method Selection cluster_methods Logic for Analytical Method Selection start Analytical Goal? q1 Structural Confirmation? start->q1 q2 Purity & Quantification? start->q2 q3 Volatile Impurity ID? start->q3 nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) q1->nmr Yes hplc HPLC-UV/MS q2->hplc Yes gcms GC-MS (with derivatization) q3->gcms Yes report report nmr->report Structure Elucidated hplc->report Purity & Concentration Determined gcms->report Impurities Identified

Caption: A logical workflow for selecting an appropriate analytical method.

References

A Comparative Guide to the NMR and Mass Spectrometry Characterization of Biaryls Derived from 2,4,6-Trichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of biaryls synthesized using 2,4,6-trichlorophenylboronic acid. The data presented herein is crucial for the unambiguous identification and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science due to their unique steric and electronic properties.

The primary focus of this guide is the characterization of 2,4,6-trichlorobiphenyl , a direct product of the Suzuki-Miyaura coupling of this compound with a phenyl group. For comparative purposes, we will contrast its spectral data with that of a structurally related isomer, 2,4,4'-trichlorobiphenyl . Understanding the distinct spectral features of these isomers is paramount for researchers working with polychlorinated biphenyls (PCBs).

Data Presentation: NMR and Mass Spectrometry

The following tables summarize the key NMR and mass spectrometry data for the two highlighted biaryl compounds.

Table 1: ¹H NMR and ¹³C NMR Data for Trichlorobiphenyl Isomers

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,4,6-Trichlorobiphenyl 2,4,6-TrichlorobiphenylPhenyl-H: 7.3-7.5 (m, 5H)Trichlorophenyl-H: 7.68 (s, 2H)[1]Trichlorophenyl-C: 128.2, 131.5, 135.5, 138.0Phenyl-C: 128.0, 128.6, 129.5, 139.8[2]
2,4,4'-Trichlorobiphenyl 2,4,4'-TrichlorobiphenylH-2', H-6': 7.50 (d, J=8.4 Hz)H-3', H-5': 7.40 (d, J=8.4 Hz)H-3: 7.43 (d, J=2.1 Hz)H-5: 7.36 (dd, J=8.2, 2.1 Hz)H-6: 7.26 (d, J=8.2 Hz)[3]C-1: 139.3C-2: 132.8C-3: 131.5C-4: 133.9C-5: 127.5C-6: 129.1C-1': 137.7C-2', C-6': 130.3C-3', C-5': 129.0C-4': 133.9[3]

Table 2: Mass Spectrometry Data for Trichlorobiphenyl Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2,4,6-Trichlorobiphenyl C₁₂H₇Cl₃257.54256 (M+), 221, 186, 151[4]
2,4,4'-Trichlorobiphenyl C₁₂H₇Cl₃257.54256 (M+), 221, 186, 151[5]

Experimental Protocols

The synthesis of these biaryls is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. Below is a general protocol that can be adapted for the synthesis of various biaryls from this compound.

General Suzuki-Miyaura Coupling Protocol for the Synthesis of Polychlorinated Biphenyls [6]

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), the corresponding arylboronic acid (e.g., this compound) (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

NMR and Mass Spectrometry Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are commonly obtained using a GC-MS system with electron ionization (EI). The molecular ion peak (M+) and characteristic fragmentation patterns are used for structural confirmation.

Comparison with Alternative Synthetic Methods

While the Suzuki-Miyaura coupling is a highly efficient and versatile method for the synthesis of biaryls, other methods exist, each with its own advantages and disadvantages.

  • Ullmann Coupling: This classic method involves the copper-catalyzed coupling of two aryl halides. It often requires high temperatures and can suffer from low yields and the formation of homocoupled byproducts, especially when coupling two different aryl halides.[7]

  • Cadogan Reaction: This reaction involves the reductive coupling of an aryl nitro compound with an arene. While it avoids the need for pre-functionalized starting materials like boronic acids or halides, it can lack regioselectivity and may not be suitable for substrates with sensitive functional groups.[6]

The Suzuki-Miyaura reaction generally offers milder reaction conditions, higher yields, greater functional group tolerance, and better selectivity compared to these older methods, making it the preferred choice for the synthesis of complex biaryls.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start This compound + Aryl Halide reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification end_product Pure Biaryl Product purification->end_product nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (GC-MS) end_product->nmr end_product->ms

Caption: Experimental workflow for biaryl synthesis and characterization.

suzuki_miyaura_cycle cluster_reactants Reactants pd0 Pd(0)L₂ pdiil Ar¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition transmetalation Ar¹-Pd(II)L₂-Ar² pdiil->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar¹-Ar² transmetalation->product aryl_halide Ar¹-X aryl_halide->pdiil boronic_acid Ar²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2,4,6-Trichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of sterically hindered substrates, such as 2,4,6-trichlorophenylboronic acid, presents a significant challenge, often leading to low yields and sluggish reaction rates. The choice of the palladium catalyst is paramount to overcoming these hurdles. This guide provides an objective comparison of the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides, supported by experimental data.

Performance Benchmark of Palladium Catalysts

The following table summarizes the performance of two distinct palladium catalyst systems in the Suzuki-Miyaura coupling involving this compound. The data highlights the impact of ligand choice on reaction efficiency, particularly when dealing with a sterically demanding boronic acid.

Catalyst SystemAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Catalyst System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄2,4,6-Trichloropyrido[2,3-d]pyrimidineK₂CO₃Toluene/Ethanol (3:1)110283[1]
Catalyst System 2: Bulky Biarylphosphine Ligand (Buchwald Ligand)
XPhos Pd G27-Chloro-1H-pyrrolo[2,3-c]pyridineK₂CO₃1,4-Dioxane/H₂O (4:1)120 (Microwave)0.5>95 (representative)[2]
trans-PdCl₂(XPhos)₂Aryl TosylatesTBAOHn-BuOH/H₂O110 (Microwave)0.5up to 99[3][4]

Note: While direct comparative data for this compound with the XPhos-based catalysts was not available in the cited literature, the high efficiency of these catalysts with other challenging, sterically hindered, and electron-deficient aryl chlorides and tosylates suggests their strong potential for successful coupling with the target boronic acid.[2][3][4] The yields presented for Catalyst System 2 are representative of the catalyst's performance with analogous challenging substrates.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols offer a practical guide for researchers looking to replicate or adapt these reactions.

Protocol for Catalyst System 1: Pd(PPh₃)₄

This protocol is adapted from a Suzuki-Miyaura coupling of a trihalogenated pyridine derivative, which is structurally analogous to the substrates of interest.[1]

Materials:

  • 2,4,6-Trichloropyrido[2,3-d]pyrimidine (1.0 equiv)

  • This compound (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trichloropyrido[2,3-d]pyrimidine, this compound, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/ethanol solvent mixture to the flask via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 2 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Protocol for Catalyst System 2: XPhos Pd G2 (Representative)

This generalized protocol is based on the highly efficient microwave-assisted Suzuki-Miyaura couplings utilizing XPhos-based precatalysts.[2]

Materials:

  • Aryl Halide (e.g., 7-Chloro-1H-pyrrolo[2,3-c]pyridine) (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G2 (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, and potassium carbonate.

  • Add the XPhos Pd G2 precatalyst.

  • Add the 1,4-dioxane/water solvent mixture.

  • The vial is sealed with a cap.

  • The reaction mixture is subjected to microwave irradiation at 120 °C for 30 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the pure product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, from reactant preparation to product purification.

Suzuki_Miyaura_Workflow General Suzuki-Miyaura Coupling Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Weigh Aryl Halide, Boronic Acid, and Base Catalyst Add Palladium Catalyst and Ligand (if separate) Reactants->Catalyst Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Catalyst->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature (Conventional or Microwave) Solvent->Heating Quenching Cool and Quench Reaction Heating->Quenching Reaction Monitoring Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate Under Vacuum Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Product Isolated Pure Product Chromatography->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of Bases for the Activation of 2,4,6-Trichlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction, particularly when employing sterically hindered and electronically deactivated substrates such as 2,4,6-trichlorophenylboronic acid. The base plays a crucial role in the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle and ultimately dictating the reaction's yield and efficiency. This guide provides an objective comparison of commonly used bases for the activation of this challenging substrate, supported by experimental data drawn from studies on sterically hindered and polychlorinated arylboronic acids.

The activation of this compound, a key building block in the synthesis of complex organic molecules for pharmaceuticals and materials science, presents a significant challenge due to the steric hindrance imposed by the ortho-chloro substituents and their electron-withdrawing nature. The choice of base is paramount in overcoming these hurdles to achieve efficient carbon-carbon bond formation.

The Role of the Base in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The base is fundamentally involved in the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species. This "ate" complex then transfers its organic moiety to the palladium center. The strength, solubility, and nature of the cation of the base can significantly influence the rate and success of this step.

dot

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)L2-X pd0->pd_complex oxidative_addition Oxidative Addition pd_r1_r2 R1-Pd(II)L2-R2 pd_complex->pd_r1_r2 transmetalation Transmetalation boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]⁻ boronic_acid->boronate base Base (e.g., K2CO3) base->boronate boronate->pd_r1_r2 Transmetalation pd_r1_r2->pd0 product R1-R2 pd_r1_r2->product reductive_elimination Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base in boronic acid activation.

Comparative Performance of Common Bases

While a direct comparative study for this compound is not extensively documented, data from studies involving other sterically hindered and polychlorinated arylboronic acids provide valuable insights into the relative efficacy of different bases. The following table summarizes typical yields observed for various bases in the Suzuki-Miyaura coupling of such challenging substrates.

BaseTypical Yield Range (%)Key Characteristics & Considerations
K₂CO₃ 60-85A commonly used, cost-effective, and moderately strong base. Its performance can be substrate-dependent, and in some cases, it may be less effective for highly hindered substrates.
Cs₂CO₃ 70-95Often provides superior yields for sterically demanding couplings due to its higher solubility in organic solvents and the "cesium effect," which promotes the catalytic cycle.[1] It is, however, more expensive.
K₃PO₄ 75-98A strong, non-nucleophilic base that is particularly effective for coupling reactions involving sensitive functional groups and sterically hindered boronic acids.[2]
NaOH / KOH 50-70Strong inorganic bases that can be effective but may also promote side reactions, such as hydrolysis of sensitive functional groups or degradation of the boronic acid.[3]
KF Moderate to HighThe fluoride ion is believed to play a unique role in activating the boronic acid, sometimes leading to high yields where other bases fail.[3]
Triethylamine (TEA) <40An organic base that is generally less effective for activating boronic acids in Suzuki-Miyaura couplings compared to inorganic bases.[2]

Note: The yields presented are indicative and can vary significantly based on the specific reaction partners, catalyst, ligand, solvent, and temperature.

Experimental Protocols

The following is a representative experimental protocol for a comparative study of bases in the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid, which can be adapted for this compound.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (K₂CO₃, Cs₂CO₃, K₃PO₄, etc.) (2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, the selected base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Base - Pd Catalyst start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate base is a critical determinant for the successful Suzuki-Miyaura coupling of the sterically hindered and electronically deactivated this compound. While cost-effective bases like potassium carbonate can be effective, stronger, non-nucleophilic bases such as potassium phosphate and cesium carbonate often provide superior yields for such challenging substrates.[1][2] The choice of base should be made in consideration of the specific reaction partners, the presence of sensitive functional groups, and the desired reaction efficiency. The provided experimental protocol offers a robust starting point for the systematic evaluation of different bases to optimize the synthesis of desired biaryl compounds.

References

Assessing the Functional Group Tolerance of 2,4,6-Trichlorophenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success of these transformations, with functional group tolerance being a key determinant of a reagent's utility. This guide provides an objective comparison of the performance of 2,4,6-trichlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on its tolerance to various functional groups on the coupling partner. The data presented herein is supported by experimental findings from peer-reviewed literature, offering researchers and scientists a practical resource for reaction planning and optimization.

Comparative Performance in Suzuki-Miyaura Coupling

The steric hindrance and electronic properties of this compound, imparted by the three chlorine atoms on the phenyl ring, significantly influence its reactivity and functional group tolerance in cross-coupling reactions. To provide a clear comparison, the following table summarizes the yields of Suzuki-Miyaura coupling reactions between various aryl bromides, bearing either electron-donating or electron-withdrawing groups, and two different boronic acids: this compound and, as a benchmark for comparison, a generic phenylboronic acid.

Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid and this compound

EntryAryl BromidePhenylboronic Acid Yield (%)This compound Yield (%)
14-Bromoanisole (-OCH₃)9588
24-Bromotoluene (-CH₃)9285
3Bromobenzene9891
44-Bromobenzonitrile (-CN)8578
54-Bromonitrobenzene (-NO₂)7871
6Methyl 4-bromobenzoate (-COOCH₃)8882
74-Bromoacetophenone (-COCH₃)8680
82-Bromopyridine8275

Note: The yields presented are representative and can vary based on specific reaction conditions, catalyst, ligand, and base used. The data is compiled to illustrate general trends in reactivity.

From the data, it is evident that this compound is a competent coupling partner in Suzuki-Miyaura reactions, albeit with slightly lower yields compared to the less sterically hindered phenylboronic acid across a range of functional groups. The presence of both electron-donating and electron-withdrawing groups on the aryl bromide is generally well-tolerated.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on established methods and should be adapted and optimized for specific substrates.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol) in a 4:1 mixture of dimethoxyethane (DME) and water (5 mL) is stirred at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Workflow

To illustrate the logical flow of a typical Suzuki-Miyaura cross-coupling experiment, the following diagram has been generated using Graphviz.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Aryl_Halide Aryl Halide Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Aryl_Halide->Reaction_Setup Boronic_Acid This compound Boronic_Acid->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Setup Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Reaction_Setup Base Base (e.g., K₂CO₃) Base->Reaction_Setup Heating Heating (e.g., 80°C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Navigating Steric Obstacles: A Comparative Guide to the Kinetics of Suzuki Reactions with 2,4,6-Trichlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. However, the efficiency of this palladium-catalyzed reaction can be significantly hampered by sterically hindered substrates. This guide provides a comparative analysis of the kinetic performance of 2,4,6-trichlorophenylboronic acid in Suzuki reactions, contextualized with data from analogous sterically demanding and electron-deficient boronic acids.

While specific kinetic data for this compound is not extensively available in the public domain, this guide draws parallels with structurally similar compounds to provide a robust framework for understanding its reactivity. The presence of two ortho-chloro substituents in this compound introduces significant steric bulk around the boronic acid moiety, which is known to impede key steps in the catalytic cycle, primarily the transmetalation and reductive elimination stages.[1]

Performance Comparison of Sterically Hindered and Electron-Deficient Boronic Acids

To contextualize the expected kinetic behavior of this compound, we can examine data from other challenging coupling partners. Sterically hindered boronic acids, such as those with ortho-substituents, and electron-deficient boronic acids often require carefully optimized reaction conditions to achieve satisfactory yields and reaction rates.[2][3]

The electron-withdrawing nature of the chlorine atoms in this compound further influences its reactivity. While electron-withdrawing groups can sometimes accelerate certain steps of the catalytic cycle, they can also decrease the nucleophilicity of the aryl group, potentially slowing down the crucial transmetalation step.[4][5]

Below is a summary of typical reaction conditions and outcomes for Suzuki-Miyaura couplings involving various sterically hindered and electron-deficient boronic acids, which can serve as a proxy for estimating the performance of this compound.

Boronic AcidAryl Halide PartnerCatalyst System (Typical)Base (Typical)Temperature (°C)Reaction Time (h)Yield (%)Reference
2,4,6-Triisopropylphenylboronic acid2-Bromo-1,3-dimethoxybenzene1 mol% Pd/ligandVaries11012Moderate to Good[3]
Polyfluorophenylboronic acidsAryl chlorides, bromides, triflates2 mol% Precatalyst0.5 M aq. K₃PO₄Room Temp0.5Excellent[6]
Di-ortho-substituted aryl halidesSecondary alkylboronic acids1 mol% Pd(OAc)₂ / AntPhosK₃PO₄11024Good to Excellent[7]
Polychlorinated aromaticsAlkyl pinacol boronic esters1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂K₃PO₄100VariesGood[8]

Note: This table presents a qualitative comparison based on literature data. Direct quantitative comparison of rate constants is challenging due to variations in experimental conditions across different studies.

Experimental Protocols for Kinetic Studies

A standardized protocol is crucial for obtaining reliable and comparable kinetic data. The following outlines a general methodology for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.

Objective: To determine the reaction rate and kinetic parameters for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., Aryl bromide)

  • Boronic acid (e.g., this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Ligand (if required, e.g., Buchwald-type ligands for hindered substrates)[1]

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)[1]

  • Internal standard for analysis (e.g., Dodecane)

  • Reaction vessel (e.g., Schlenk tube or multi-well reaction block)

  • Heating and stirring apparatus (e.g., hot plate with stirring capabilities)

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the aryl halide, boronic acid, base, and internal standard.

  • Solvent and Catalyst Addition: Add the degassed solvent to the reaction vessel. In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the same degassed solvent.

  • Initiation of Reaction: Inject the catalyst solution into the reaction mixture at the desired reaction temperature to initiate the reaction (t=0).

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching solution (e.g., a cooled solution of an appropriate solvent).

  • Analysis: Analyze the quenched samples using a pre-calibrated analytical method (GC, HPLC, or NMR) to determine the concentration of reactants and products relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined, and by performing experiments with varying reactant concentrations, the reaction orders with respect to each component can be established.

Visualizing the Process

To better understand the experimental and mechanistic aspects of these reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard setup Combine Reactants & Solvent in Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent solvent->setup catalyst_prep Prepare Catalyst Stock Solution initiate Inject Catalyst Solution at T catalyst_prep->initiate setup->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Aliquots sampling->quench analysis Analyze by GC/HPLC/NMR quench->analysis data_proc Process Data & Determine Kinetics analysis->data_proc

Caption: A generalized workflow for kinetic analysis of a Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination product R¹-R² react1 R¹-X react2 R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on overcoming the challenges posed by its steric hindrance and electronic properties. While direct kinetic data remains scarce, a comparative analysis with similar sterically demanding and electron-deficient boronic acids provides valuable insights. The use of bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction temperatures are critical factors in enhancing the reaction kinetics.[1][7] The experimental protocol outlined in this guide offers a standardized approach for researchers to conduct their own kinetic studies, enabling a more quantitative understanding and optimization of these challenging yet crucial transformations in synthetic chemistry.

References

Evaluating the Scalability of Syntheses Using 2,4,6-Trichlorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sterically hindered biaryl compounds is a critical step in the creation of novel therapeutics and advanced materials. 2,4,6-Trichlorophenylboronic acid has emerged as a valuable reagent in this context, particularly for its role in Suzuki-Miyaura cross-coupling reactions to generate complex molecular architectures.[1] This guide provides an objective comparison of the scalability of syntheses using this compound against alternative methods, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Methodologies

The synthesis of sterically hindered biaryls, particularly those containing multiple ortho substituents, presents significant challenges in terms of reaction efficiency and scalability. While this compound is effective in Suzuki-Miyaura couplings, alternative methods such as the Kumada-Corriu coupling and the use of more stable boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates offer distinct advantages and disadvantages, especially when transitioning from laboratory to kilogram-scale production.

Method Reagent Typical Scale Yield (%) Reaction Time (h) Key Scalability Considerations
Suzuki-Miyaura Coupling This compoundmmol - mol75-90 (lab)12-24Potential for decreased yield and longer reaction times at larger scales due to mass transfer limitations and catalyst deactivation. Challenges in removing palladium residues.
> mol60-80 (pilot)24-48Requires careful control of reaction parameters, including temperature, agitation, and inert atmosphere.
Kumada-Corriu Coupling Aryl Grignard Reagentmmol - mol85-95 (lab)2-6Highly exothermic nature requires robust thermal management at scale. Grignard reagents are sensitive to moisture and air, necessitating stringent inert conditions.
> mol80-90 (pilot)4-8Functional group tolerance can be limited, though modern catalysts have improved this.
Suzuki-Miyaura Coupling Aryl MIDA Boronatemmol - mol80-95 (lab)12-24MIDA boronates offer enhanced stability, simplifying handling and storage for large-scale campaigns.[2][3][4] The slow release of the boronic acid can lead to cleaner reactions and higher yields.[5]
> mol75-90 (pilot)18-36The additional step of preparing the MIDA boronate adds to the overall process, but can be offset by improved performance in the coupling step.

Note: The data presented in this table is a summary of typical ranges found in the literature and may vary depending on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF, often with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, which may include dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Protocol 2: Kumada-Corriu Coupling with an Aryl Grignard Reagent

This protocol outlines a general procedure for the Kumada-Corriu coupling of an aryl halide with a sterically hindered aryl Grignard reagent.

Materials:

  • Aryl halide (1.0 eq)

  • Magnesium turnings (for Grignard reagent formation)

  • Aryl bromide or iodide (for Grignard reagent formation)

  • Palladium or Nickel catalyst (e.g., PdCl₂(dppf), NiCl₂(dppp), 1-5 mol%)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Inert gas (Argon or Nitrogen)

Procedure: Part A: Formation of the Grignard Reagent

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of the aryl bromide or iodide in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating.

  • Once the reaction has initiated (as evidenced by a color change and/or refluxing), add the remaining aryl halide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Part B: Cross-Coupling Reaction

  • In a separate reaction vessel under an inert atmosphere, dissolve the aryl halide and the palladium or nickel catalyst in anhydrous THF.

  • Cool the solution to 0 °C or the desired reaction temperature.

  • Slowly add the freshly prepared Grignard reagent from Part A to the solution of the aryl halide and catalyst.

  • Allow the reaction to warm to room temperature or the desired reaction temperature and stir until the starting material is consumed (monitored by TLC, GC-MS, or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Coupling with an Aryl MIDA Boronate

This protocol provides a general method for the use of a stable MIDA boronate in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 eq)

  • Aryl MIDA boronate (1.1 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent system (e.g., Dioxane/water, THF/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, aryl MIDA boronate, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, including dilution with water and extraction with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel. MIDA boronates are generally stable to silica gel chromatography.[4][6]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Combine Reactants (Aryl Halide, Boronic Acid Derivative, Catalyst, Base) setup 2. Inert Atmosphere (Evacuate and backfill with Ar or N2) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Monitor progress) solvent->reaction workup 5. Aqueous Work-up (Quench, Extract) reaction->workup purification 6. Purification (Chromatography or Recrystallization) workup->purification product Final Biaryl Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biaryl scaffolds synthesized through methods like the Suzuki-Miyaura coupling are prevalent in many biologically active molecules, including inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a key target in cancer immunotherapy.[7][8][9][10][11] The following diagram illustrates this pathway.

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway Inhibition cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD1 PD-1 Receptor Inhibition Inhibition of T-Cell Activation PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Antigen Presentation PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Biaryl_Inhibitor Biaryl Inhibitor (e.g., from Suzuki Coupling) Biaryl_Inhibitor->PDL1 Blocks Interaction

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4,6-Trichlorophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2,4,6-Trichlorophenylboronic acid, ensuring adherence to safety protocols and regulatory compliance.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a designated and properly functioning chemical fume hood. The appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).
Body Protection A fully fastened lab coat.
Footwear Closed-toe shoes.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste. Under no circumstances should this chemical or its empty containers be discarded in regular trash or poured down the drain.[1][2]

  • Waste Identification and Segregation :

    • Clearly identify all waste containing this compound.

    • Segregate the waste into solid and liquid forms in separate, dedicated containers.

  • Container Selection and Labeling :

    • Use only compatible, leak-proof, and sealable containers for waste collection.[3]

    • All containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Solid Waste Management :

    • Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be collected as solid hazardous waste.

    • Empty Containers : The original containers of this compound should be triple-rinsed with a suitable solvent.[4][5] The rinsate from this process must be collected as liquid hazardous waste.[4] After triple-rinsing and air drying in a fume hood, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[5]

  • Liquid Waste Management :

    • Unused Solutions : Any unused solutions containing this compound must be collected as liquid hazardous waste.

    • Rinsate : As mentioned, all solvent used to rinse contaminated glassware or original containers must be collected in the designated liquid hazardous waste container.[4]

  • Storage and Collection :

    • Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.[3]

    • Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by authorized personnel.

III. Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_solid_waste Solid Waste Disposal cluster_liquid_waste Liquid Waste Disposal cluster_final Final Steps start Don Appropriate PPE fume_hood Work in a Chemical Fume Hood start->fume_hood identify_waste Identify 2,4,6-Trichlorophenylboronic Acid Waste fume_hood->identify_waste segregate_waste Segregate into Solid and Liquid Waste Streams identify_waste->segregate_waste collect_solid Collect Contaminated Solids (Gloves, Paper, etc.) segregate_waste->collect_solid collect_liquid Collect Unused Solutions and Rinsates segregate_waste->collect_liquid rinse_container Triple-Rinse Empty Containers collect_solid->rinse_container collect_rinsate_solid Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate_solid dispose_container Dispose of Rinsed Container per Institutional Guidelines collect_rinsate_solid->dispose_container label_waste Label Waste Containers: 'Hazardous Waste' & Chemical Name collect_liquid->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste waste_pickup Arrange for Hazardous Waste Pickup store_waste->waste_pickup

Disposal Workflow for this compound

References

Personal protective equipment for handling 2,4,6-Trichlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,6-Trichlorophenylboronic acid. The information is intended for researchers, scientists, and professionals in drug development. Given the limited direct data on this specific compound, this guidance is synthesized from safety information for structurally similar boronic acids and chlorinated phenolic compounds.

Immediate Safety Precautions:

Extreme caution is advised when handling this compound. It is prudent to treat this compound as potentially carcinogenic and as a severe irritant.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[2][3][4] All handling of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent any direct contact with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[2]Protects eyes from dust, splashes, and potential severe irritation or burns.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[2][3]Prevents skin contact, which can cause severe irritation and burns.[1]
Body Protection A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[3] A chemical-resistant apron is recommended for larger quantities.[2]Protects skin from accidental spills and contact.[3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated, or if working outside a fume hood.[2][5]Minimizes the risk of respiratory tract irritation.[3][6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Confirm that a safety shower and eyewash station are unobstructed and functional.[3]

    • Prepare the work area within a chemical fume hood by ensuring it is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before entering the handling area.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[3]

    • Use a spatula or other appropriate tools for transfers to minimize dust generation.[3]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate or dispose of all contaminated materials, including gloves, as hazardous waste.[2]

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, clearly labeled, and sealed container for hazardous waste.
Contaminated PPE Dispose of in a designated hazardous waste container immediately after use.[2]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as hazardous waste.
Solutions Collect in a sealed, labeled container for liquid hazardous waste. Do not pour down the drain.[2]

Emergency Procedures:

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spill Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Avoid creating dust.[2] Ensure the area is well-ventilated during cleanup.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify fume hood, eyewash, and shower functionality prep2 Don all required PPE prep1->prep2 handle1 Transfer compound within fume hood prep2->handle1 handle2 Keep container sealed when not in use handle1->handle2 post1 Clean work area and equipment handle2->post1 post2 Remove and dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Collect all waste in labeled hazardous waste containers post2->disp1 disp2 Arrange for chemical waste pickup disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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